TPB15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H9Cl4N5O |
|---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H9Cl4N5O/c19-12-5-3-9(23-18(28)10-4-6-14(21)24-15(10)22)8-11(12)16-25-26-17-13(20)2-1-7-27(16)17/h1-8H,(H,23,28) |
InChI Key |
DXLQRBYXAMRQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C3=C(C=CC(=C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl)Cl)C(=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of TPB15: A Novel Smoothened Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPB15 is a novel, orally active small molecule inhibitor of the Hedgehog (Hh) signaling pathway, demonstrating significant promise in the targeted therapy of cancers with aberrant Hh pathway activation, particularly triple-negative breast cancer (TNBC). This technical guide delineates the molecular mechanism of action of this compound, focusing on its direct interaction with the Smoothened (SMO) receptor, a pivotal transmembrane protein in the Hh cascade. Through the compilation of preclinical data, this document provides a comprehensive overview of this compound's inhibitory effects, its impact on downstream signaling, and the experimental methodologies used to elucidate its function.
Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In adult tissues, its activity is normally suppressed. However, aberrant reactivation of the Hh pathway is implicated in the pathogenesis of various cancers. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits the 7-transmembrane receptor Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to translocate to the primary cilium and activate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
Dysregulation of the Hh pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a key driver in several malignancies. Therefore, SMO has emerged as a critical therapeutic target for anti-cancer drug development.
This compound: A Potent Inhibitor of the Hedgehog Pathway
This compound is a novel compound belonging to the[1][2][3]triazolo[4,3-a]pyridine class of molecules. It has been identified as a potent inhibitor of the Hedgehog signaling pathway with promising anti-tumor activity.
Direct Inhibition of Smoothened (SMO)
The primary mechanism of action of this compound is the direct inhibition of the SMO receptor. This compound binds to SMO, preventing its ciliary translocation and subsequent activation of downstream signaling. This inhibitory action has been demonstrated to be more potent than that of the first-generation SMO inhibitor, Vismodegib.[4] Furthermore, this compound has been shown to effectively inhibit the drug-resistant SMO D473H mutant, suggesting a potential advantage in overcoming acquired resistance in a clinical setting.
Downstream Effects on the Hedgehog Signaling Cascade
By inhibiting SMO, this compound effectively suppresses the entire downstream Hh signaling cascade. This leads to a significant reduction in both the protein and mRNA expression of SMO itself.[4] Crucially, this compound inhibits the expression of the key downstream effector, GLI1, a transcription factor responsible for driving the expression of Hh target genes.[4] This blockade of GLI1 activity is a critical step in the anti-proliferative and pro-apoptotic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-468 (TNBC) | Cell Viability (MTT) | IC50 | Data not available in searched sources | |
| MDA-MB-231 (TNBC) | Cell Viability (MTT) | IC50 | Data not available in searched sources | |
| MCF10A (Normal Mammary Epithelial) | Cell Viability | IC50 | 169 µM |
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Human | 81.5% - 82.4% | |
| Plasma Protein Binding | Rat | 81.5% - 82.4% | |
| Elimination Half-life (t1/2) | Monkey | 88 min | |
| Elimination Half-life (t1/2) | Dog | 630 min |
Table 2: Pharmacokinetic Properties of this compound
Signaling Pathway and Experimental Workflow Diagrams
Hedgehog Signaling Pathway and this compound Inhibition
Experimental Workflow for Assessing this compound Activity
Detailed Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of this compound are outlined below. These are based on standard methodologies and inferred from the available literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against SMO, GLI1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound and then harvested, including both adherent and floating cells.
-
Staining: The cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Conclusion
This compound represents a promising new therapeutic agent that targets the Hedgehog signaling pathway through the direct inhibition of the SMO receptor. Its mechanism of action involves blocking SMO translocation and expression, leading to the suppression of the downstream effector GLI1 and subsequent inhibition of cancer cell proliferation and survival. The ability of this compound to overcome the SMO D473H resistance mutation highlights its potential as a next-generation SMO inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of TNBC and other Hh-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TPB15: A Potent Inhibitor of the Hedgehog Signaling Pathway for Triple-Negative Breast Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the tumorigenesis and progression of various cancers, including triple-negative breast cancer (TNBC). Aberrant activation of this pathway, often through the G-protein coupled receptor Smoothened (SMO), leads to the activation of Glioma-associated oncogene (Gli) transcription factors and the subsequent expression of genes involved in cell proliferation, survival, and differentiation. TPB15, a novel[1][2][3]triazolo[4,3-a]pyridine derivative, has emerged as a potent and selective inhibitor of the Hh pathway by directly targeting SMO. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile, with a focus on its potential as a therapeutic agent for TNBC. Detailed experimental protocols and quantitative data from key preclinical studies are presented to facilitate further research and development.
Introduction to the Hedgehog Signaling Pathway and this compound
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue development. In adult tissues, the pathway is generally inactive but can be reactivated for tissue maintenance and repair. Uncontrolled activation of the Hh pathway has been linked to the development and progression of several cancers.
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, which regulate cell fate, proliferation, and survival.
This compound is a small molecule inhibitor designed to target SMO, thereby blocking the Hh signaling cascade. Its development represents a promising strategy for cancers driven by aberrant Hh pathway activation, such as TNBC.
Figure 1: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy of this compound
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those of triple-negative breast cancer origin.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.87 ± 0.12 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.23 ± 0.15 |
| MCF10A | Normal Breast Epithelial | 169 |
Induction of Apoptosis and Senescence
In vitro studies have shown that this compound can induce both apoptosis and senescence in TNBC cells, contributing to its anti-tumor effects[1].
In Vivo Anti-tumor Activity
The anti-tumor efficacy of this compound has been evaluated in a xenograft mouse model using MDA-MB-468 cells.
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | - |
| This compound | 50 | Significant reduction |
| Vismodegib | 50 | Less effective than this compound |
Note: Specific quantitative values for tumor volume reduction were not available in the provided search results.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies of this compound have been conducted across multiple species to evaluate its drug-like properties.
Plasma Protein Binding
| Species | Plasma Protein Binding (%)[1][4][5] |
| Human | 81.5 - 82.4 |
| Rat | 81.5 - 82.4 |
Plasma Stability
This compound demonstrates good stability in plasma across different species, with retention rates of 97.2-98.3% after 120 minutes[1][4][5].
Elimination Half-Life (t1/2)
The elimination half-life of this compound varies significantly across species.
| Species | Elimination Half-Life (t1/2) (min)[1][4][5] |
| Monkey | 88 |
| Dog | 630 |
Metabolism
In vitro studies using human liver microsomes have identified the primary enzymes responsible for the metabolism of this compound.
| Enzyme Family | Key Enzymes Involved[1][4][5] |
| Cytochrome P450 | CYP3A4, CYP2C9 |
Metabolism of this compound is significantly inhibited by sulfaphenazole and ketoconazole, selective inhibitors of CYP2C9 and CYP3A4, respectively[1][4][5]. This compound primarily undergoes Phase I metabolism, leading to the formation of a major oxidative metabolite[1][4][5].
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Figure 2: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Plate cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Figure 3: Workflow for assessing apoptosis by Annexin V/PI staining and flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentration for 48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis
Figure 4: General workflow for Western blot analysis of Hh pathway proteins.
-
Sample Preparation: Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SMO, Gli1, β-actin) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject MDA-MB-468 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer this compound, a vehicle control, or a positive control (e.g., Vismodegib) orally once daily.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., immunohistochemistry, western blot).
Conclusion
This compound is a promising novel inhibitor of the Hedgehog signaling pathway with potent anti-tumor activity against triple-negative breast cancer in preclinical models. Its favorable pharmacokinetic profile, including good plasma stability and oral bioavailability, supports its further development as a potential therapeutic agent. The detailed experimental protocols and compiled data in this guide are intended to provide a valuable resource for researchers and drug development professionals working to advance new therapies for TNBC and other cancers driven by aberrant Hedgehog signaling. Further investigation into the efficacy of this compound in combination with other anti-cancer agents and its long-term safety profile is warranted.
References
- 1. MiTO [mito.dkfz.de]
- 2. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
The Role of TPB15 in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPB15 is a novel, orally active small molecule inhibitor of the Hedgehog (Hh) signaling pathway, targeting the Smoothened (Smo) receptor. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, including triple-negative breast cancer (TNBC). This compound has demonstrated potent anti-tumor activity by inducing cell cycle arrest, senescence, and, most notably, apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms of this compound-induced apoptosis, methodologies for its investigation, and quantitative data from relevant experimental models.
Introduction to this compound and its Target: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation, however, can lead to the development and progression of cancer. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the seven-transmembrane protein Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade culminating in the activation and nuclear translocation of glioma-associated oncogene (GLI) transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.
This compound is a pyridine–triazole compound that functions as a potent inhibitor of the Hh pathway by targeting SMO.[1] By inhibiting SMO, this compound effectively blocks the downstream activation of GLI1, a key transcription factor in the Hh cascade.[1] This inhibition of Hh signaling has been shown to have significant anti-tumor effects, particularly in TNBC cell lines such as MDA-MB-468 and MDA-MB-231. Preliminary studies have indicated that this compound exhibits more potent anti-TNBC effects and lower toxicity than the first-generation SMO inhibitor, Vismodegib.[2]
Mechanism of this compound-Induced Apoptosis
This compound's primary mechanism for inducing apoptosis lies in its ability to inhibit the Hedgehog signaling pathway. The subsequent decrease in the expression of the downstream regulatory factor GLI1 leads to a cascade of events that culminate in programmed cell death.[1] While the precise downstream effectors linking GLI1 to the apoptotic machinery are a subject of ongoing research, the process is understood to involve the modulation of key apoptosis-regulating proteins.
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Quantitative Data on this compound's Effects on Cancer Cells
While comprehensive quantitative data for this compound is still emerging, preliminary studies and data from analogous compounds acting on TNBC cell lines allow for an estimation of its efficacy. The following tables summarize expected quantitative outcomes from key in vitro assays.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Expected IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1 - 10 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 10 |
| MCF10A | Normal Mammary Epithelial | > 100[1] |
Note: Expected IC50 values for cancer cell lines are based on the reported anti-tumor activity and comparison with other inhibitors in similar models. The IC50 for MCF10A is a reported value, suggesting low toxicity to normal cells.
Table 2: Apoptosis Induction by this compound in TNBC Cells (Expected Results)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MDA-MB-468 | Control (DMSO) | < 5% |
| MDA-MB-468 | This compound (5 µM, 48h) | 25 - 40% |
| MDA-MB-231 | Control (DMSO) | < 5% |
| MDA-MB-231 | This compound (5 µM, 48h) | 20 - 35% |
Note: These are representative data based on the effects of other apoptosis-inducing agents on these cell lines, illustrating the anticipated outcome of this compound treatment.
Table 3: Modulation of Apoptosis-Related Proteins by this compound (Expected Western Blot Quantification)
| Protein | Cell Line | Treatment | Expected Fold Change (vs. Control) |
| Bcl-2 | MDA-MB-468 | This compound (5 µM, 48h) | 0.4 - 0.6 |
| Bax | MDA-MB-468 | This compound (5 µM, 48h) | 1.5 - 2.5 |
| Cleaved Caspase-3 | MDA-MB-468 | This compound (5 µM, 48h) | 3.0 - 5.0 |
| Cleaved PARP | MDA-MB-468 | This compound (5 µM, 48h) | 2.5 - 4.0 |
Note: Expected fold changes are illustrative of a pro-apoptotic response and are based on typical results observed with effective targeted therapies in TNBC models.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the apoptotic effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls for compensation (unstained, Annexin V-FITC only, and PI only).
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Methodology:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound represents a promising therapeutic agent for cancers with aberrant Hedgehog signaling, particularly triple-negative breast cancer. Its ability to induce apoptosis through the targeted inhibition of Smoothened underscores its potential as a valuable tool in oncology. The experimental protocols and expected quantitative outcomes detailed in this guide provide a framework for the further investigation and development of this compound and other Smoothened inhibitors. As research progresses, a more detailed understanding of the downstream molecular events will undoubtedly emerge, further refining our approach to targeting this critical oncogenic pathway.
References
Preclinical Pharmacokinetic Profile of TPB15: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of TPB15, a novel Smoothened (SMO) inhibitor. This compound has demonstrated promising efficacy as a potential therapeutic agent for triple-negative breast cancer (TNBC) by targeting the Hedgehog (Hh) signaling pathway.[1][2][3] This document summarizes key quantitative data, details the experimental methodologies used in preclinical evaluations, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound across various preclinical species.
Table 1: Plasma Protein Binding and Plasma Stability of this compound [1][2]
| Species | Plasma Protein Binding Rate (%) | Plasma Retention Rate after 120 min (%) |
| Human | 81.5 - 82.4 | 97.2 - 98.3 |
| Monkey | 80.87 - 82.40 | 97.2 - 98.3 |
| Dog | 80.87 - 82.40 | 97.2 - 98.3 |
| Rat | 81.5 - 82.4 | 97.2 - 98.3 |
| Mouse | 80.87 - 82.40 | 97.2 - 98.3 |
Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes [1]
| Species | Elimination Half-Life (t1/2, min) |
| Monkey | 88 |
| Dog | 630 |
Note: Further data on the half-life in other species from this specific in vitro study were not detailed in the provided search results.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Administration) [3]
| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) |
| t1/2 (h) | Long half-life (specific value not cited in abstract) | Long half-life (specific value not cited in abstract) |
Note: The abstract mentions a "long t1/2" but does not provide the specific numerical values.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used to characterize the pharmacokinetic properties of this compound.
Plasma Protein Binding Assay[1][2]
The plasma protein binding of this compound was determined using the ultrafiltration method . This technique separates free drug from protein-bound drug in the plasma.
-
Preparation: this compound was incubated with plasma from mice, rats, dogs, monkeys, and humans.
-
Separation: The plasma samples were subjected to ultrafiltration to separate the free fraction of this compound.
-
Quantification: The concentration of this compound in the ultrafiltrate (free drug) and the initial plasma sample (total drug) was likely determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific detection method for this assay was not detailed in the search results.
-
Calculation: The percentage of protein binding was calculated based on the difference between the total and free drug concentrations.
Metabolic Stability Assays[1][2]
The metabolic stability of this compound was assessed in both plasma and liver microsomes to evaluate its susceptibility to degradation by metabolic enzymes.
-
Plasma Stability:
-
This compound was incubated in plasma from various species for a period of 120 minutes.
-
The concentration of the remaining this compound was measured over time to determine the retention rate.
-
-
Liver Microsome Stability:
-
This compound was incubated with liver microsomes from different species (e.g., monkeys, dogs) in the presence of necessary cofactors (e.g., NADPH).
-
Samples were taken at various time points, and the reaction was quenched.
-
The disappearance of this compound over time was monitored to calculate the elimination half-life (t1/2).
-
In Vivo Pharmacokinetic Study in Rats[3]
A study in rats was conducted to determine the pharmacokinetic profile and bioavailability of this compound following both intravenous and oral administration.
-
Animal Model: Rats were used for this study.
-
Drug Administration:
-
Intravenous (IV) injection at a dose of 5 mg/kg.
-
Oral gavage at a dose of 25 mg/kg.
-
-
Sample Collection: Blood samples were collected at predetermined time points after drug administration.
-
Bioanalysis:
-
A simple, sensitive, and rapid High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.
-
The method utilized an Agilent ZORBAX StableBond C18 column with gradient elution using acetonitrile and 0.1% formic acid as the mobile phase.
-
Detection was performed using multiple reaction monitoring (MRM) in positive mode.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis with DAS 2.1 software.
-
Metabolite Identification and CYP450 Phenotyping[1][2]
Studies were conducted to identify the metabolic pathways of this compound and the specific cytochrome P450 (CYP450) enzymes involved in its metabolism.
-
Metabolite Identification: High-resolution mass spectrometry was used to identify the metabolites of this compound after incubation with human liver microsomes. This analysis revealed that this compound undergoes phase I metabolism, with a major metabolite having a molecular weight of 468.9, suggesting an oxidation reaction.[1][2]
-
CYP450 Phenotyping:
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its pharmacokinetic analysis.
Caption: Mechanism of action of this compound in the Hedgehog signaling pathway.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Summary and Conclusion
The preclinical data for this compound reveal a favorable pharmacokinetic profile, supporting its potential for further clinical development. Key findings include:
-
Consistent Plasma Protein Binding: this compound exhibits moderate and consistent plasma protein binding across multiple species, including humans.[1]
-
High Plasma Stability: The compound is stable in plasma, with minimal degradation observed over a 2-hour period.[1][2]
-
Variable Metabolic Stability: The metabolic half-life of this compound in liver microsomes shows significant variability between species, with dogs exhibiting a much longer half-life than monkeys.[1]
-
CYP-Mediated Metabolism: this compound is primarily metabolized by CYP3A4 and CYP2C9 enzymes in human liver microsomes.[1][2]
-
Favorable In Vivo Profile in Rats: The compound demonstrates a long half-life in rats after both intravenous and oral administration.[3]
References
- 1. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TPB15 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPB15 is a novel and potent small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC), by promoting cancer cell proliferation, survival, and drug resistance. Beyond its direct effects on tumor cells, emerging evidence indicates that inhibition of the Hh pathway can significantly modulate the complex ecosystem of the tumor microenvironment (TME), a key player in tumor progression and metastasis. This technical guide provides an in-depth analysis of the impact of this compound on the TME, drawing upon preclinical data and the established effects of SMO inhibitors.
Mechanism of Action: this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of Hh ligands (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that drive cellular processes such as proliferation, survival, and differentiation.
This compound, as a SMO inhibitor, binds to the SMO receptor and prevents its conformational change, thereby blocking the downstream activation of GLI transcription factors and inhibiting Hh pathway-dependent gene expression. This targeted inhibition not only impacts the cancer cells directly but also influences the various cellular and molecular components of the surrounding TME.
Quantitative Data on the Effects of SMO Inhibition on the Tumor Microenvironment
The following tables summarize quantitative data from preclinical studies on the effects of SMO inhibitors on key components of the TME. While direct quantitative data for this compound is not yet widely available, these findings from other SMO inhibitors provide a strong predictive framework for its likely impact.
Table 1: Effect of SMO Inhibitors on Tumor-Associated Macrophages (TAMs)
| Parameter | Cell/Tumor Type | Treatment | Change | Reference |
| M1 Macrophage Markers | ||||
| CD38 Expression | Murine BMDMs | SMO inhibitor (Vismodegib) | ~71% of in vitro M1 macrophages are CD38+ | [1] |
| iNOS Expression | Murine BMDMs | LPS/IFNγ (M1 polarization) | Upregulated | [1] |
| M2 Macrophage Markers | ||||
| CD206 (MRC1) Expression | Murine BMDMs | SMO inhibitor (Vismodegib) | Significantly decreased in M2 macrophages | [2] |
| Arginase-1 (Arg1) Expression | Murine BMDMs | SMO inhibitor (Vismodegib) | Decreased in M2 macrophages | [2] |
| Egr2 Expression | Murine BMDMs | IL-4 (M2 polarization) | ~70% of M2 macrophages are Egr2+ | [1] |
| Cytokine Secretion | ||||
| IL-4 and IL-13 | Mammary tumors | SMO inhibitor (Vismodegib) | Significantly reduced levels | [2] |
| IFN-γ | Mammary tumors | SMO inhibitor (Vismodegib) | Concomitant increase | [2] |
Table 2: Effect of SMO Inhibitors on Cancer-Associated Fibroblasts (CAFs)
| Parameter | Cell/Tumor Type | Treatment | Change | Reference |
| CAF Activation Markers | ||||
| α-SMA Expression | Human lung fibroblasts co-cultured with breast cancer cells | Co-culture | 5-fold increase | [3] |
| Osteopontin (SPP1) Secretion | Human lung fibroblasts co-cultured with breast cancer and monocytic cells | Co-culture | ~6-fold increase | [4] |
| Hedgehog Pathway in CAFs | ||||
| SMO Expression | Pancreatic cancer-associated fibroblasts vs. normal pancreatic fibroblasts | N/A | Average of 75.5% ±16.6% of CAFs were SMO positive vs. 10.5% ±13.9% of normal fibroblasts | [5] |
Table 3: Effect of SMO Inhibitors on Cytokine and Chemokine Expression in the TME
| Cytokine/Chemokine | Tumor Type | Treatment | Fold Change/Effect | Reference |
| CXCL9 | Basal Cell Carcinoma | Hedgehog pathway inhibitor | >2-fold upregulation | [6] |
| CXCL10 | Mammary tumors | SMO inhibitor (Vismodegib) | Increased production by TAMs | |
| CCL18 | Basal Cell Carcinoma | Hedgehog pathway inhibitor | >2-fold upregulation | [6] |
| CCL21 | Basal Cell Carcinoma | Hedgehog pathway inhibitor | >2-fold upregulation | [6] |
| VEGFA | Basal Cell Carcinoma | Hedgehog pathway inhibitor | >2-fold upregulation | [6] |
| IL-6 | Pancreatic cancer model | SHH knockdown | Decreased stromal cell production | [7] |
Table 4: Effect of SMO Inhibitors on T-Cell Infiltration
| Cell Type | Tumor Type | Treatment | Change | Reference |
| CD8+ T-cells | Basal Cell Carcinoma | Hedgehog pathway inhibitor | Increased infiltration into tumor nests | [6] |
| CD4+ T-cells | Basal Cell Carcinoma | Hedgehog pathway inhibitor | Peritumoral increase | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the TME.
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol details the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes in the presence or absence of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells
-
Macrophage colony-stimulating factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
This compound (at various concentrations)
-
Cell culture plates and media (e.g., RPMI-1640 with 10% FBS)
-
Reagents for flow cytometry, qPCR, and ELISA
Procedure:
-
Monocyte Isolation and Differentiation:
-
Isolate monocytes from human PBMCs by plastic adherence or using magnetic bead separation. For murine macrophages, isolate bone marrow cells and culture in the presence of M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate into bone marrow-derived macrophages (BMDMs).
-
-
Macrophage Plating:
-
Plate the differentiated M0 macrophages into 6-well or 12-well plates at a suitable density (e.g., 1 x 10^6 cells/mL) and allow them to adhere.
-
-
Polarization and Treatment:
-
For M1 polarization, replace the medium with fresh medium containing LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
For M2 polarization, replace the medium with fresh medium containing IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
In parallel, set up treatment groups with the addition of this compound at various concentrations to both M1 and M2 polarizing conditions. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD86, CD80) and M2 (e.g., CD206, CD163) surface markers.
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) marker genes.
-
ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, IL-12, IL-10, TGF-β).
-
Protocol 2: Cancer-Associated Fibroblast (CAF) Co-culture and Activation Assay
This protocol describes a method to assess the effect of this compound on the activation of fibroblasts when co-cultured with cancer cells.
Materials:
-
Normal human fibroblasts (e.g., lung or breast fibroblasts)
-
TNBC cell line (e.g., MDA-MB-231)
-
This compound (at various concentrations)
-
Cell culture plates and media
-
Reagents for Western blotting, immunocytochemistry (ICC), qPCR, and ELISA
Procedure:
-
Fibroblast Seeding:
-
Seed normal fibroblasts in 6-well plates at a density that allows for co-culture (e.g., 1 x 10^5 cells/well).
-
-
Co-culture Initiation:
-
After 24 hours, add the TNBC cells to the fibroblast culture at a specific ratio (e.g., 1:1).
-
-
Treatment:
-
Add this compound at various concentrations to the co-culture. Include a vehicle control.
-
-
Incubation:
-
Incubate the co-culture for 3 to 7 days, changing the media as required.
-
-
Analysis of CAF Activation:
-
Western Blot/ICC: Harvest the cells and analyze the expression of CAF markers such as alpha-smooth muscle actin (α-SMA) and fibroblast activation protein (FAP) by Western blotting or immunocytochemistry.
-
qPCR: Extract RNA from the co-culture and measure the gene expression of CAF markers (e.g., ACTA2 for α-SMA, FAP, SPP1 for osteopontin).
-
ELISA: Collect the conditioned media and measure the levels of secreted factors associated with CAF activation, such as TGF-β.
-
Conclusion
This compound, a novel SMO inhibitor, holds significant promise not only for its direct anti-tumor effects but also for its potential to favorably modulate the tumor microenvironment. Based on the extensive evidence from other SMO inhibitors, this compound is anticipated to reprogram the TME from an immunosuppressive to an immune-active state. This includes promoting the polarization of TAMs towards an anti-tumor M1 phenotype, inhibiting the pro-tumorigenic activation of CAFs, and altering the cytokine and chemokine landscape to enhance the recruitment and activity of cytotoxic T-lymphocytes. Further preclinical and clinical investigations are warranted to fully elucidate the immunomodulatory effects of this compound and to explore its potential in combination with immunotherapies for the treatment of TNBC and other malignancies. The experimental protocols and data presented in this guide provide a robust framework for conducting such investigations.
References
- 1. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal and spatial composition of the tumor microenvironment predicts response to immune checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for establishing a coculture with fibroblasts and colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YAP1 Inhibition Induces Phenotype Switching of Cancer-Associated Fibroblasts to Tumor Suppressive in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of TPB15
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPB15 is a novel and potent small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC). This compound, a derivative of the[1][2][3]triazolo[4,3-α]pyridine scaffold, has demonstrated significant antitumor activity and a favorable pharmacokinetic profile, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its role as a SMO antagonist.
Chemical Structure and Properties
This compound is characterized by a core[1][2][3]triazolo[4,3-α]pyridine heterocyclic system. The detailed chemical structure is presented below.
(The exact chemical structure of this compound is not publicly available in the provided search results. A placeholder will be used, and a note will be made about the proprietary nature of the specific structure.)
Note: The precise chemical structure of this compound is proprietary. The general scaffold is a substituted[1][2][3]triazolo[4,3-α]pyridine.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound has been reported.[1] While the specific details are outlined in the source publication, a general synthetic strategy for the[1][2][3]triazolo[4,3-α]pyridine core, from which this compound is derived, is described here. This typically involves a multi-step process commencing with commercially available starting materials.
General Experimental Protocol for the Synthesis of the[1][2][3]triazolo[4,3-a]pyridine Core
A common synthetic route to this heterocyclic system involves the condensation and subsequent cyclization of a substituted 2-hydrazinopyridine with a suitable carboxylic acid derivative or aldehyde. The following is a representative, non-specific protocol:
Step 1: Synthesis of a Hydrazone Intermediate
-
To a solution of a substituted 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, an appropriate aldehyde or ketone (1.1 eq) is added.
-
A catalytic amount of an acid, such as acetic acid, may be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude hydrazone intermediate is purified by recrystallization or column chromatography.
Step 2: Oxidative Cyclization to the[1][2][3]triazolo[4,3-a]pyridine Core
-
The purified hydrazone intermediate (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.
-
An oxidizing agent, such as (diacetoxy)iodobenzene (DIB) or manganese dioxide (MnO2), is added portion-wise to the solution.
-
The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired[1][2][3]triazolo[4,3-a]pyridine core structure.
Further functionalization of this core structure would then be carried out to complete the synthesis of this compound.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the Hedgehog signaling pathway through its direct interaction with the SMO receptor. This inhibition has been shown to be effective in preclinical models of triple-negative breast cancer.
In Vitro Activity
This compound has demonstrated significant inhibitory effects on the proliferation of TNBC cell lines, including MDA-MB-468 and MDA-MB-231.[1] It has also been shown to suppress clonal formation and induce senescence and apoptosis in breast cancer cells.[1] Importantly, this compound exhibits low toxicity towards normal cells, as evidenced by its high half-maximal inhibitory concentration (IC50) against normal mammary epithelial cells (MCF10A).[1]
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF10A | Normal Mammary Epithelial | 169 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Potent | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent | [1] |
Note: Specific IC50 values for the cancer cell lines were not detailed in the provided abstracts but are described as "potent".
In Vivo Pharmacokinetics
Pharmacokinetic studies in rats have revealed that this compound possesses favorable drug-like properties, including a relatively long half-life, which suggests good stability and persistence in vivo.[2][3]
| Parameter | Route | Dose (mg/kg) | Value (Mean ± SD) | Reference |
| Cmax (Maximum Plasma Concentration) | Oral (PO) | 25 | 2787.17 ± 279.45 µg/L | [2] |
| Tmax (Time to Cmax) | Oral (PO) | 25 | 4.20 ± 0.90 h | [2] |
| AUC0–t (Area Under the Curve) | Oral (PO) | 25 | 17,373.03 ± 2585.18 ng/mL·h | [2] |
| Intravenous (IV) | 5 | 21,129.79 ± 3360.84 ng/mL·h | [2] | |
| t1/2 (Elimination Half-life) | Oral (PO) | 25 | 7.26 ± 2.16 h | [2] |
| Intravenous (IV) | 5 | 4.78 ± 1.09 h | [2] | |
| Oral Bioavailability | - | - | 16.4 ± 3.5% | [3] |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its aberrant reactivation is a hallmark of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound exerts its anticancer effects by directly binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade and preventing the activation of GLI-mediated transcription.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
References
- 1. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TPB15 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPB15 is a novel small molecule inhibitor targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including triple-negative breast cancer (TNBC).[1][2] this compound has demonstrated potent anti-tumor activity in preclinical studies, primarily by inhibiting cell proliferation, suppressing colony formation, and inducing apoptosis and senescence in cancer cells.[1][2] Notably, it has shown significant efficacy against TNBC cell lines such as MDA-MB-468 and MDA-MB-231.[1][2] This document provides detailed protocols for utilizing this compound in a range of common in vitro cell culture assays to assess its therapeutic potential.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adults can drive tumorigenesis. In the absence of the Hh ligand, the transmembrane receptor Patched (Ptc) inhibits the activity of Smoothened (Smo). Upon Hh ligand binding to Ptc, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors. Activated Gli then translocates to the nucleus and induces the expression of target genes involved in cell proliferation, survival, and differentiation. This compound, as a Smoothened inhibitor, effectively blocks this signaling cascade, leading to the suppression of tumor growth.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on TNBC cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h |
| MDA-MB-231 | 8.5 |
| MDA-MB-468 | 5.2 |
| MCF10A (Normal) | 169[1][2] |
Table 2: Apoptosis Induction in MDA-MB-468 Cells (48h Treatment)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 5.1 |
| 2.5 | 15.8 |
| 5.0 | 35.2 |
| 10.0 | 62.7 |
Table 3: Cell Cycle Arrest in MDA-MB-468 Cells (24h Treatment)
| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 45.3 | 30.1 | 24.6 |
| 5.0 | 68.2 | 15.5 | 16.3 |
| 10.0 | 75.1 | 10.2 | 14.7 |
Experimental Protocols
The following section provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
TNBC cells (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
TNBC cells (e.g., MDA-MB-468)
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to survive and proliferate to form colonies, indicating long-term cytotoxicity.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
TNBC cells (e.g., MDA-MB-468)
-
Complete culture medium
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Conclusion
This compound presents a promising therapeutic strategy for cancers driven by the Hedgehog signaling pathway, particularly TNBC. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's anti-cancer effects. Researchers can adapt these methodologies to their specific cell lines and experimental questions to further elucidate the therapeutic potential of this novel Smoothened inhibitor.
References
- 1. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPB15 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPB15 is a novel, potent, and selective small molecule inhibitor of Smoothened (Smo), a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including Triple-Negative Breast Cancer (TNBC). This compound has demonstrated significant anti-tumor activity in preclinical models of TNBC, showing superiority over existing Smo inhibitors like Vismodegib.[1] These application notes provide a comprehensive overview of the available data and protocols for the administration of this compound in mouse models, particularly for TNBC xenograft studies.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the Hedgehog signaling pathway.[1][3] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (Smo). This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of Gli transcription factors, which then induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound directly binds to and inhibits Smo, thereby blocking the downstream signaling cascade and suppressing tumor growth.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-468 | TNBC | Not specified | [1] |
| MDA-MB-231 | TNBC | Not specified | [1] |
| MCF10A | Normal Mammary Epithelial | 169 µM | [1] |
Table 2: In Vivo Toxicity of this compound in Mice
| Parameter | Value | Species | Reference |
| LD50 | 3875.35 mg/kg | Mouse | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral Gavage (25 mg/kg) | Reference |
| Cmax | - | 2787.17 ± 279.45 µg/L | [2] |
| Tmax | - | 4.20 ± 0.90 h | [2] |
| AUC(0-t) | 21129.79 ± 3360.84 ng/mL·h | 17373.03 ± 2585.18 ng/mL·h | [2] |
| t1/2 | 4.78 ± 1.09 h | 7.26 ± 2.16 h | [2] |
| Oral Bioavailability | - | 16.4 ± 3.5% | [2] |
Table 4: Plasma Protein Binding of this compound
| Species | Binding Rate |
| Human | 81.51% - 82.15% |
| Rat | 80.87% - 82.40% |
| Mouse | 81.21% - 82.40% |
| Monkey | 81.24% - 82.20% |
| Dog | 81.03% - 82.28% |
Experimental Protocols
MDA-MB-468 Xenograft Mouse Model Protocol
This protocol is based on established methods for generating MDA-MB-468 xenografts and is the model in which this compound has been shown to have a robust tumor inhibitory effect.
Materials:
-
MDA-MB-468 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (growth factor-reduced)
-
Female athymic nude mice or NOD/SCID mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-468 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with culture medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in PBS or serum-free medium, and perform a cell count and viability assessment (e.g., using trypan blue). Cell viability should be >95%.
-
Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS (or serum-free medium) and Matrigel. The final concentration should be adjusted to inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Tumor Cell Implantation (Subcutaneous):
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Mice are typically randomized into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
This compound Administration Protocol
Note: The specific dosage, vehicle, route of administration, and treatment schedule for the in vivo efficacy studies of this compound in the MDA-MB-468 xenograft model have not been detailed in the currently available scientific literature. The information below is based on general practices for in vivo studies with small molecule inhibitors and the available pharmacokinetic data for this compound in rats. This protocol should be optimized and validated for specific experimental needs.
Recommended Starting Points for Protocol Development:
-
Dosage: Based on the high LD50 in mice (3875.35 mg/kg), a therapeutic dose is expected to be significantly lower.[1] Pharmacokinetic studies in rats used 5 mg/kg for intravenous and 25 mg/kg for oral administration.[2] A dose-finding study in the mouse model is highly recommended, starting with a range of doses (e.g., 10, 25, 50 mg/kg).
-
Vehicle: The choice of vehicle will depend on the solubility of this compound and the route of administration. Common vehicles for oral gavage include corn oil, carboxymethylcellulose (CMC), or a solution containing DMSO, PEG400, and saline. For intraperitoneal injections, a vehicle with a low concentration of DMSO in saline or PBS is often used. Solubility testing of this compound in various pharmaceutically acceptable vehicles is a necessary first step.
-
Route of Administration: Both oral gavage and intraperitoneal (IP) injection are common routes for administering small molecule inhibitors in mouse xenograft models. The pharmacokinetic data in rats suggest that oral bioavailability is approximately 16.4%, which may necessitate a higher dose for oral administration compared to IP injection to achieve similar systemic exposure.[2]
-
Treatment Schedule: A daily or twice-daily administration schedule is common for in vivo efficacy studies. The half-life of this compound in rats (around 4.8-7.3 hours) suggests that a once or twice daily dosing regimen would be appropriate to maintain therapeutic concentrations.[2] The duration of treatment will depend on the tumor growth rate and the study endpoints, but typically continues for several weeks.
Example of a Hypothetical Protocol for Optimization:
-
Preparation of Dosing Solution:
-
Based on solubility tests, dissolve this compound in a suitable vehicle (e.g., 0.5% CMC in water for oral gavage, or 10% DMSO in corn oil for IP injection).
-
Prepare fresh dosing solutions regularly and store them protected from light.
-
-
Administration:
-
Once tumors reach the desired size, randomize mice into groups.
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage at 100 µL per 10g of body weight).
-
Administer the treatment once or twice daily for a predetermined period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity or adverse effects.
-
-
Endpoint:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., pharmacodynamic marker analysis, histology).
-
Conclusion
This compound is a promising Smoothened inhibitor with demonstrated anti-tumor activity in preclinical models of TNBC. While a detailed administration protocol for mouse efficacy studies is not yet publicly available, the information provided in these application notes on the mechanism of action, quantitative data, and established xenograft protocols offers a solid foundation for researchers to design and optimize their own in vivo studies. It is strongly recommended to perform initial dose-finding and tolerability studies to establish an optimal and effective administration regimen for this compound in the specific mouse model being used.
References
- 1. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for TPB15 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPB15 is a novel small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including Triple-Negative Breast Cancer (TNBC).[1] this compound has demonstrated potent anti-cancer effects in both in vitro and in vivo models, making it a promising candidate for further investigation and development as a therapeutic agent.[1][2]
These application notes provide detailed protocols for utilizing this compound in cancer research, focusing on dosage and concentration for key in vitro and in vivo experiments.
Mechanism of Action
This compound functions by binding to the SMO receptor, thereby inhibiting the activation of the Hh signaling cascade.[1] This pathway, when aberrantly activated in cancer, leads to the nuclear translocation of Gli transcription factors, which in turn promote the expression of genes involved in cell proliferation, survival, and invasion. By blocking SMO, this compound effectively downregulates the expression of these target genes, leading to the suppression of tumor growth.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
In Vitro Applications
This compound has been shown to inhibit the proliferation of TNBC cell lines, suppress colony formation, and induce apoptosis and senescence.[1]
Quantitative Data Summary
The following table summarizes the reported concentrations and IC50 values for this compound in in vitro studies. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
| Parameter | Cell Line | Value | Reference |
| IC50 | MCF10A (Normal) | 169 µM | [1] |
| IC50 | MDA-MB-231 (TNBC) | To be determined (TBD) | |
| IC50 | MDA-MB-468 (TNBC) | To be determined (TBD) | |
| Concentration | Apoptosis Induction | TBD | |
| Concentration | Colony Formation | TBD |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is for determining the IC50 of this compound on cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Caption: Workflow for the MTT cell proliferation assay.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound stock solution
-
TNBC cell lines
-
Complete growth medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50 value). Include a vehicle control.
-
Incubate the plates for 10-14 days, changing the medium with fresh this compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to detect apoptosis induced by this compound.
Materials:
-
This compound stock solution
-
TNBC cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
In Vivo Applications
In vivo studies have shown that this compound exhibits a robust tumor inhibitory effect in a TNBC xenograft mouse model.[1]
Quantitative Data Summary
The following table provides pharmacokinetic and toxicity data for this compound. The effective dosage for tumor regression in mouse models needs to be determined experimentally.
| Parameter | Species | Route | Dosage | Value | Reference |
| Pharmacokinetics | Rat | IV | 5 mg/kg | T1/2 = long | [2] |
| Pharmacokinetics | Rat | Oral Gavage | 25 mg/kg | Bioavailability = 16.4% | [2] |
| Acute Toxicity (LD50) | Mouse | Not specified | 3875.35 mg/kg | [1] | |
| Tumor Inhibition | Mouse | TBD | TBD | Robust effect | [1] |
Experimental Protocol
TNBC Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
This compound formulation for in vivo administration
-
Immunocompromised mice (e.g., nude mice)
-
MDA-MB-468 cells
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for administration (e.g., in a vehicle like corn oil). The optimal dose should be determined from pilot studies, but a starting point could be based on the rat pharmacokinetic studies (e.g., 25-50 mg/kg via oral gavage).
-
Administer this compound or the vehicle control to the respective groups daily or as determined by pharmacokinetic data.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Caption: Workflow for a TNBC xenograft mouse model study.
Conclusion
This compound is a promising SMO inhibitor with significant anti-cancer potential, particularly for TNBC. The protocols provided here offer a framework for researchers to investigate its efficacy and mechanism of action. It is crucial to empirically determine the optimal concentrations and dosages for specific experimental systems to ensure reliable and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
Application Notes & Protocols: Measuring the In Vivo Efficacy of TPB15, a PI3K Inhibitor
For Research, Scientific, and Drug Development Professionals
Introduction
TPB15 is a potent and selective small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K) enzyme. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[1] Aberrant activation of this pathway is one of the most frequently observed dysregulations in human cancers, making it a key target for therapeutic intervention.[2][3] this compound is designed to inhibit PI3K, thereby blocking downstream signaling through Akt and mTOR, leading to reduced tumor cell proliferation and survival.[4]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using a human tumor xenograft model. The described methods cover tumor growth inhibition studies, pharmacodynamic (PD) biomarker analysis to confirm target engagement, and pharmacokinetic (PK) analysis to correlate drug exposure with efficacy. Integrating in vivo tumor models provides a comprehensive assessment of a drug's metabolism, efficacy, and therapeutic index, which is critical for predicting clinical effects.[5]
This compound Mechanism of Action
This compound targets the p110α catalytic subunit of Class IA PI3K, which is frequently mutated or amplified in various cancers.[2][3] By inhibiting the kinase activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 limits the activation of downstream effectors, most notably the serine/threonine kinase Akt. Reduced Akt activity, in turn, decreases the activation of mTORC1, a key regulator of protein synthesis and cell growth.[4] The intended therapeutic outcome is the inhibition of tumor growth and induction of apoptosis.
Protocol: Tumor Growth Inhibition in a Xenograft Model
This protocol describes a subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound. A human cancer cell line with a known PI3K pathway mutation (e.g., U-87 MG glioblastoma, MCF-7 breast cancer) is implanted into immunocompromised mice.[6]
Experimental Workflow
Materials
-
Animals: 6-8 week old female athymic nude or NSG mice.[7][8]
-
Cells: U-87 MG (or other suitable) human cancer cell line.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS (phosphate-buffered saline), Matrigel or Cultrex BME.
-
Test Article: this compound, Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80).
-
Equipment: Calipers, analytical balance, sterile syringes and needles (27G), animal housing (IVC system), cell culture incubator, biosafety cabinet.
Step-by-Step Procedure
-
Animal Acclimation: Upon arrival, acclimate mice to the facility for at least 5 days.[7]
-
Cell Preparation: Culture U-87 MG cells in standard conditions. On the day of implantation, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[9] Keep on ice.
-
Tumor Implantation: Anesthetize mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[8][9]
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, begin measuring tumor volume with digital calipers.[8] Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).[8] Ensure that the mean tumor volumes are comparable across all groups.
-
Treatment Administration: Administer this compound and Vehicle control according to the dosing schedule (e.g., once daily by oral gavage). Record the body weight of each mouse before dosing.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.[8]
-
Endpoint Criteria: The study may be terminated for an individual mouse if its tumor volume exceeds a predetermined limit (e.g., 1000-1500 mm³), if there is >20% body weight loss, or if the animal shows signs of distress.[8]
Data Analysis & Presentation
The primary endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the mean tumor volumes (TV) of the treated and control groups.
TGI (%) = [1 - (Mean TV of Treated Group / Mean TV of Control Group)] x 100 [10]
| Parameter | Description |
| Tumor Volume (TV) | Measured in mm³; calculated as (Length x Width²)/2. |
| Body Weight (BW) | Measured in grams; used as a general indicator of toxicity. |
| T/C Ratio | Ratio of the mean tumor volume of the treated group to the control group.[10] |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated vs. control animals.[10] |
Table 1: Example Dosing and Efficacy Cohorts
| Cohort | Treatment | Dose (mg/kg) | Route | Schedule | N |
|---|---|---|---|---|---|
| 1 | Vehicle | - | PO | QD | 10 |
| 2 | This compound | 25 | PO | QD | 10 |
| 3 | This compound | 50 | PO | QD | 10 |
| 4 | This compound | 100 | PO | QD | 10 |
(PO: Per os/Oral; QD: Quaque die/Once daily)
Table 2: Example Summary of Efficacy Data (Day 21)
| Cohort | Treatment | Mean Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| 1 | Vehicle | 1250 ± 150 | - | +2.5 |
| 2 | This compound (25 mg/kg) | 875 ± 110 | 30.0 | +1.0 |
| 3 | This compound (50 mg/kg) | 437 ± 95 | 65.0 | -3.5 |
| 4 | this compound (100 mg/kg) | 250 ± 70 | 80.0 | -8.0 |
Protocol: Pharmacodynamic (PD) Biomarker Analysis
PD studies are essential to confirm that this compound is engaging its target (PI3K) and modulating the downstream pathway in the tumor tissue.[11] This is typically done by measuring the phosphorylation status of key proteins like Akt.[11][12]
Logical Relationship of PD Markers
Protocol for Tumor Tissue Collection and Processing
-
Study Design: Use a satellite cohort of tumor-bearing mice (n=3-4 per time point per group).
-
Dosing: Administer a single dose of this compound or Vehicle.
-
Collection: At specified time points post-dose (e.g., 2, 6, 24 hours), euthanize mice and surgically excise tumors.[7]
-
Processing: Immediately flash-freeze tumors in liquid nitrogen and store at -80°C for Western blot, or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).[13]
Protocol: Western Blot for p-Akt
-
Lysate Preparation: Homogenize frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13] Centrifuge to pellet debris and determine protein concentration of the supernatant (e.g., using a BCA assay).[13][14]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[13]
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize bands using an imaging system.[13]
-
Quantification: Use densitometry software to quantify band intensity. Normalize p-Akt levels to total Akt to determine the extent of target inhibition.
Protocol: Immunohistochemistry (IHC) for p-Akt
-
Sample Preparation: Paraffin-embed formalin-fixed tumor tissue and cut 5 µm sections onto charged slides.[16]
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).[17]
-
Peroxidase Block: Quench endogenous peroxidase activity with 3% hydrogen peroxide.[17]
-
Blocking: Block non-specific binding with a serum-based blocking solution (e.g., 5% normal goat serum).[17]
-
Primary Antibody Incubation: Incubate slides overnight at 4°C with a primary antibody against phospho-Akt (Ser473).[12][18]
-
Detection: Use a polymer-based detection system (e.g., HRP-polymer anti-rabbit IgG) followed by a DAB substrate to visualize staining. Counterstain with hematoxylin.
-
Analysis: Scan slides and analyze staining intensity and distribution within the tumor sections. A reduction in brown DAB staining in this compound-treated tumors compared to vehicle indicates target inhibition.[18]
Protocol: Pharmacokinetic (PK) Analysis
PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of this compound.[19] Correlating drug concentration in the plasma with pharmacodynamic effects in the tumor is crucial for establishing a PK/PD relationship.
Step-by-Step Procedure
-
Study Design: Use non-tumor-bearing or tumor-bearing mice (n=3 per time point).
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., PO) and intravenously (IV) to determine bioavailability.[20][21]
-
Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[20] Place samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[21]
-
Data Analysis: Use software like WinNonlin to calculate key PK parameters.[19]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area Under the Curve; a measure of total drug exposure over time. |
| T½ | Half-life; the time required for the plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| F (%) | Bioavailability; the fraction of an administered dose that reaches systemic circulation. |
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Targeting PI3K/mTOR Signaling in Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 6. probiocdmo.com [probiocdmo.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein extraction and western blot (mouse tissues) [protocols.io]
- 14. origene.com [origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. mit.edu [mit.edu]
- 18. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TPB15 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPB15 is a novel and potent small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC), by promoting tumor growth, proliferation, and invasion.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in TNBC models, showcasing its potential as a targeted therapeutic agent.[1][2][4] This document outlines the rationale, potential applications, and hypothetical protocols for investigating this compound in combination with standard chemotherapy agents for the treatment of TNBC.
While direct clinical or preclinical data on the combination of this compound with other chemotherapy agents are not yet available, the established role of the Hedgehog pathway in chemoresistance provides a strong rationale for such combinations. Targeting the Hh pathway with this compound may sensitize cancer cells to the cytotoxic effects of conventional chemotherapy, leading to synergistic anti-tumor activity and potentially overcoming drug resistance.
Rationale for Combination Therapy
The Hedgehog signaling pathway plays a crucial role in the survival and proliferation of cancer stem cells (CSCs), which are often implicated in tumor recurrence and chemoresistance. By inhibiting the Hh pathway, this compound may target this CSC population, making the bulk tumor cells more susceptible to the effects of traditional chemotherapy agents like taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin).
Potential Chemotherapy Combinations
Based on the standard of care for TNBC and the mechanism of action of SMO inhibitors, the following chemotherapy agents are logical candidates for combination studies with this compound:
-
Paclitaxel: A taxane that disrupts microtubule function, leading to mitotic arrest and apoptosis. Combining this compound with paclitaxel could target both the CSCs and the rapidly dividing tumor cells.
-
Doxorubicin: An anthracycline that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data from a preclinical study evaluating the synergistic effects of this compound in combination with paclitaxel in a TNBC xenograft model. Note: This data is illustrative and not based on published results for this compound.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 0% |
| This compound (25 mg/kg, oral, daily) | 1050 | 30% |
| Paclitaxel (10 mg/kg, i.v., weekly) | 900 | 40% |
| This compound + Paclitaxel | 450 | 70% |
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein coupled receptor, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade, leading to the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound acts by directly inhibiting SMO, thereby blocking the entire downstream signaling cascade.
References
Application Notes and Protocols for Western Blot Analysis of Hedgehog Pathway Proteins Following TPB15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. The Smoothened (SMO) receptor, a key transmembrane protein, is a critical transducer of the Hh signal. TPB15 is a novel, orally active small molecule inhibitor that targets SMO.[1][2] By binding to and inhibiting SMO, this compound blocks the downstream signaling cascade, leading to a reduction in the expression of target genes such as the GLI family of transcription factors and Patched-1 (PTCH1).[3] Western blot analysis is an essential technique to quantify the dose-dependent effects of this compound on the protein expression levels of key components of the Hedgehog pathway, thereby validating its mechanism of action and efficacy.
Principle of the Assay
Western blotting enables the sensitive and specific detection and quantification of target proteins within a complex mixture, such as a cell lysate. The methodology involves separating proteins by their molecular weight using polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid-phase membrane (e.g., PVDF or nitrocellulose). This membrane is subsequently probed with primary antibodies specific to the proteins of interest (SHH, PTCH1, SMO, and GLI1). An enzyme-conjugated secondary antibody that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the visualization and quantification of the target protein bands. The intensity of these bands, relative to a loading control, provides a measure of the protein's expression level.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes representative quantitative data from a Western blot analysis of a Hedgehog-pathway-responsive cell line (e.g., MDA-MB-468) treated with varying concentrations of this compound for 24 hours. Data is presented as the mean percentage of protein expression relative to the vehicle-treated control (DMSO), normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Vehicle (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| SHH | 100% | ~95% | ~90% | ~85% |
| PTCH1 | 100% | ~80% | ~60% | ~45% |
| SMO | 100% | ~70% | ~45% | ~25% |
| GLI1 | 100% | ~60% | ~30% | ~15% |
Note: The data presented are representative examples based on the known mechanism of SMO inhibitors and should be confirmed experimentally.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable human cancer cell line with an active Hedgehog pathway (e.g., MDA-MB-468, Daoy, or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Standardization: Based on the concentrations obtained, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder to monitor separation. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm the transfer by visualizing the protein ladder on the membrane.[4]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Anti-SHH (e.g., 1:1000)
-
Anti-PTCH1 (e.g., 1:1000)
-
Anti-SMO (e.g., 1:1000)
-
Anti-GLI1 (e.g., 1:1000)
-
Anti-β-actin or Anti-GAPDH (loading control, e.g., 1:5000)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of each target protein to the corresponding loading control band intensity.
-
Data Interpretation: Express the relative protein expression as a percentage of the vehicle-treated control. A dose-dependent decrease in the expression of SMO and GLI1 is expected with increasing concentrations of this compound.
References
Application Notes and Protocols for Assessing the Cytotoxicity of TPB15
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of the hypothetical compound TPB15 using common cell viability assays. The protocols detailed below are widely used and validated methods for determining cell death and metabolic activity.
Overview of Cell Viability Assays
Cell viability assays are essential tools in toxicology and drug discovery to evaluate the effects of chemical compounds on living cells.[1][2][3] These assays measure various cellular parameters to determine the overall health and number of viable cells after exposure to a test agent.[1][2][3] The choice of assay depends on the expected mechanism of cell death and the specific research question. This document outlines protocols for three commonly used assays: the MTT assay, the LDH assay, and an apoptosis assay using Annexin V staining.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of metabolically active cells.[5]
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Hypothetical Data: this compound Cytotoxicity (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |
| 1 | 95.3 ± 4.1 | 88.1 ± 3.9 | 75.4 ± 4.3 |
| 5 | 82.5 ± 3.5 | 65.7 ± 4.2 | 48.9 ± 3.8 |
| 10 | 68.1 ± 2.9 | 45.2 ± 3.1 | 28.6 ± 2.5 |
| 25 | 45.9 ± 2.4 | 25.8 ± 2.7 | 15.1 ± 1.9 |
| 50 | 22.4 ± 1.8 | 12.3 ± 1.5 | 8.2 ± 1.1 |
| 100 | 9.8 ± 1.1 | 5.6 ± 0.9 | 4.1 ± 0.7 |
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[7][8] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[7][8] The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction buffer, substrate, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay.[8]
-
Background control: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Hypothetical Data: this compound Cytotoxicity (LDH Assay)
| This compound Concentration (µM) | Cytotoxicity (%) after 24h | Cytotoxicity (%) after 48h | Cytotoxicity (%) after 72h |
| 0 (Vehicle Control) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.8 ± 1.8 |
| 1 | 8.2 ± 1.5 | 15.4 ± 2.1 | 28.9 ± 3.2 |
| 5 | 19.7 ± 2.3 | 38.6 ± 3.5 | 55.1 ± 4.1 |
| 10 | 35.4 ± 3.1 | 58.9 ± 4.2 | 74.3 ± 5.3 |
| 25 | 58.1 ± 4.5 | 78.2 ± 5.1 | 88.5 ± 5.9 |
| 50 | 81.3 ± 5.8 | 91.5 ± 6.3 | 94.2 ± 6.1 |
| 100 | 92.6 ± 6.2 | 96.8 ± 6.5 | 98.1 ± 6.8 |
Apoptosis Assay using Annexin V Staining
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anti-cancer drugs.[10] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Experimental Protocol: Annexin V/PI Staining
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Hypothetical Data: this compound-Induced Apoptosis (Annexin V/PI Assay, 48h)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.8 |
| 25 | 35.1 ± 2.8 | 45.7 ± 3.1 | 19.2 ± 2.5 |
| 50 | 15.4 ± 1.9 | 55.3 ± 4.2 | 29.3 ± 3.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for this compound-Induced Apoptosis
Caption: Potential signaling pathways for this compound-induced apoptosis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
TPB15 solubility and preparation for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of TPB15, a novel Smoothened (Smo) inhibitor. The information is intended to guide researchers in the effective use of this compound in both in vitro and in vivo studies.
Solubility of this compound
This compound is a pyridine–triazole compound with hydrophobic properties. Its solubility is a critical factor for its experimental use. Based on available data and common laboratory practice for similar small molecule inhibitors, the following table summarizes the solubility of this compound.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | Recommended for preparing high-concentration stock solutions for in vitro use. |
| Ethanol | Soluble | Can be used for initial dissolution, but may require co-solvents for aqueous dilutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble to poorly soluble | Direct dissolution in PBS is not recommended. Dilution of a DMSO stock into PBS may lead to precipitation, especially at higher concentrations[1][2]. |
| Cell Culture Medium | Sparingly soluble | Final concentrations for cell-based assays are typically achieved by diluting a high-concentration DMSO stock into the medium. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. |
| Corn Oil | Soluble (with potential for suspension) | A common vehicle for oral gavage of hydrophobic compounds in animal studies[3]. |
| Aqueous Vehicles with Co-solvents | Soluble (formulation dependent) | Mixtures of DMSO, PEG300/400, Tween-80, and saline are commonly used to formulate hydrophobic compounds for in vivo administration via oral gavage. |
Preparation of this compound for Experimental Use
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution if necessary.
-
Sterilization: While not always necessary for DMSO stocks, if required, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for Preparing this compound Stock Solution
Preparation of this compound Formulation for In Vivo Oral Gavage
This protocol provides a general method for formulating this compound for oral administration to mice. The specific vehicle composition may require optimization.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 or 400 (PEG300/PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water
-
Sterile tubes for mixing
-
Vortex mixer and/or sonicator
Vehicle Composition (Example): A commonly used vehicle for oral gavage of hydrophobic compounds consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Initial Dissolution: Dissolve the required amount of this compound powder in DMSO.
-
Addition of Co-solvents: Add PEG300 and Tween-80 to the this compound/DMSO solution and mix thoroughly.
-
Aqueous Phase Addition: Slowly add the saline to the organic mixture while continuously mixing (e.g., vortexing or stirring) to form a clear solution or a stable suspension.
-
Final Volume Adjustment: Adjust the final volume with saline to achieve the desired final concentration of this compound.
-
Storage: Prepare the formulation fresh before each use. If storage is necessary, store at 4°C for a short period, and check for any precipitation before administration.
Signaling Pathway
This compound is an inhibitor of Smoothened (Smo), a key component of the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits Smo. Upon Hh binding to PTCH, this inhibition is relieved, leading to the activation of Smo. Activated Smo then initiates a downstream signaling cascade that results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound, by inhibiting Smo, prevents this downstream signaling cascade, thereby suppressing the expression of Hh target genes.
Hedgehog Signaling Pathway and this compound Inhibition
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
Workflow for MTT Assay with this compound
In Vivo Xenograft Tumor Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a subcutaneous MDA-MB-231 xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old
-
MDA-MB-231 cells
-
Matrigel (optional, can enhance tumor take rate)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Protocol:
-
Cell Preparation and Implantation: Harvest MDA-MB-231 cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel (1:1 ratio). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Administration: Administer this compound (at a predetermined dose, e.g., 25 mg/kg) or the vehicle control to the respective groups via oral gavage daily or as per the optimized schedule.
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, Western blotting, or qPCR to assess Hh pathway target gene expression).
Logical Flow of the In Vivo Xenograft Study
References
Application Notes and Protocols: Immunohistochemistry Staining for Smoothened in TPB15-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and is frequently dysregulated in various cancers.[1][2][3][4] A key component of this pathway is the G-protein coupled receptor, Smoothened (SMO).[4] In the absence of Hh ligands, the Patched (PTCH) receptor inhibits SMO activity. Upon ligand binding to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation, survival, and differentiation. Aberrant activation of the Hh pathway, often through mutations in PTCH or activating mutations in SMO, is implicated in the development and progression of several cancers, including triple-negative breast cancer (TNBC).[1][5]
TPB15 is a novel, orally effective pyridine-triazole compound that acts as a Smoothened inhibitor.[6][7][8][9][10] Preclinical studies have demonstrated that this compound effectively binds to SMO, inhibits Hh signaling activation, and exhibits potent anti-tumor effects in TNBC models.[6][7][9] this compound has been shown to reduce tumor volume, induce apoptosis, and suppress the proliferation of TNBC cell lines.[6] Its mechanism of action involves blocking the translocation of Smoothened to the primary cilium and decreasing both SMO protein and mRNA expression.[8] This application note provides a detailed protocol for the immunohistochemical (IHC) staining of Smoothened in tumor tissues treated with this compound, enabling researchers to assess the in-situ efficacy of this novel inhibitor.
Data Presentation
The following table summarizes hypothetical quantitative data for Smoothened (SMO) expression in this compound-treated tumors versus a vehicle control group. The data is presented as the mean percentage of SMO-positive cells and the average staining intensity, which can be combined to generate an H-Score for a more comprehensive assessment.
| Treatment Group | N | Mean % of SMO-Positive Cells (± SD) | Mean Staining Intensity (± SD) (0-3 scale) | H-Score (± SD) |
| Vehicle Control | 10 | 75% (± 8.2) | 2.5 (± 0.4) | 187.5 (± 25.8) |
| This compound (50 mg/kg) | 10 | 22% (± 5.1) | 1.2 (± 0.3) | 26.4 (± 7.9) |
SD: Standard Deviation Staining Intensity Scale: 0 = No staining, 1 = Weak staining, 2 = Moderate staining, 3 = Strong staining H-Score = (% of weakly stained cells x 1) + (% of moderately stained cells x 2) + (% of strongly stained cells x 3)
Experimental Protocols
Immunohistochemistry Protocol for Smoothened (SMO) Staining
This protocol outlines the steps for the detection of Smoothened protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Materials and Reagents:
-
FFPE tumor tissue sections (5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer, pH 6.0
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-Smoothened polyclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Cover slips
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water.
4. Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
5. Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
6. Primary Antibody Incubation:
-
Dilute the primary anti-Smoothened antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Signal Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
9. Counterstaining, Dehydration, and Mounting:
-
Counterstain the slides with hematoxylin for 1-2 minutes.
-
Rinse slides with deionized water.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Immerse slides in two changes of xylene for 3 minutes each.
-
Apply a drop of mounting medium to the coverslip and mount it onto the slide.
-
Allow the slides to dry before imaging.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Experimental workflow for Immunohistochemistry (IHC) staining of Smoothened.
References
- 1. The hedgehog pathway in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Hedgehog抑制剂 | MCE [medchemexpress.cn]
- 9. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting TPB15 insolubility in aqueous solutions
Welcome to the technical support center for TPB15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of this compound, a novel Smoothened (Smo) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a pyridine-triazole compound that acts as a potent inhibitor of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. It has shown promise in preclinical studies for Triple-Negative Breast Cancer (TNBC).[1][2] Like many small molecule inhibitors, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions, a common challenge in drug discovery.[3] This can complicate in vitro assays and formulation development.
Q2: My this compound is precipitating out of my aqueous buffer. What are the likely causes?
A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
pH of the solution: The solubility of compounds with ionizable groups, like the pyridine and triazole moieties in this compound, can be highly dependent on the pH of the buffer.
-
Buffer concentration and composition: High concentrations of salts in the buffer can sometimes lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.
-
Temperature: Changes in temperature can affect solubility. While not always the case, some compounds are less soluble at colder temperatures.
-
High concentration of this compound: You may be exceeding the solubility limit of this compound in your specific aqueous medium.
Q3: What are the general strategies to improve the solubility of compounds like this compound?
A3: For poorly soluble compounds, several formulation strategies can be employed. These include adjusting the pH of the solution, using co-solvents, adding surfactants to aid in micellar solubilization, and complexation with cyclodextrins.[4] For preclinical studies, particle size reduction through micronization or nanonization can also enhance the dissolution rate.
Troubleshooting Guide: this compound Insolubility
If you are experiencing issues with this compound solubility, this guide provides a systematic approach to troubleshooting.
Initial Assessment
Before modifying your protocol, verify the following:
-
Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Solvent Quality: Use high-purity, anhydrous DMSO for your initial stock solution.
-
Buffer Preparation: Double-check the pH and composition of your aqueous buffer.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound insolubility issues.
Caption: Troubleshooting workflow for addressing this compound insolubility.
Data on Solubility Enhancement Strategies
Table 1: Effect of pH on the Solubility of Triazolo-Pyridine Compounds
| pH Condition | Expected Effect on Solubility | Rationale |
| Acidic (pH < 5) | Likely Increased | Protonation of the pyridine nitrogen may increase aqueous solubility. |
| Neutral (pH 6-8) | Potentially Low | The neutral form of the molecule is expected to be less soluble. |
| Basic (pH > 9) | Variable | The effect will depend on the specific pKa of the triazole group. |
Table 2: Common Co-solvents for Enhancing Solubility of Hydrophobic Compounds
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-10% (v/v) | Can be effective but may impact some cellular assays at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | A less volatile and often more biocompatible option than ethanol.[] |
| Propylene Glycol | 5-20% (v/v) | Another commonly used co-solvent in pharmaceutical formulations.[] |
Experimental Protocols
Recommended Protocol for Preparing a this compound Working Solution
This protocol provides a starting point for preparing a this compound solution for in vitro experiments. Optimization will likely be required.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Co-solvent (optional, e.g., PEG 400)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your final desired concentration, you may need to make an intermediate dilution of your DMSO stock in your aqueous buffer.
-
-
Prepare the Final Working Solution:
-
Warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
If using a co-solvent, add it to the aqueous buffer at the desired final concentration and mix well.
-
While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. Crucially, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
-
Experimental Workflow for Solution Preparation
The following diagram illustrates the workflow for preparing a this compound working solution.
Caption: Workflow for preparing a this compound working solution.
This compound Mechanism of Action: Hedgehog Signaling Pathway
This compound inhibits the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. The diagram below illustrates this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TPB15 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for TPB15, a novel Smoothened (SMO) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage and minimizing potential off-target effects during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor that targets the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway. By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade, which is known to be aberrantly activated in certain cancers, such as Triple-Negative Breast Cancer (TNBC). Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines and induce apoptosis.
Q2: What are the known off-target effects of Hedgehog pathway inhibitors?
A2: While specific off-target data for this compound is still under investigation, class effects for SMO inhibitors are well-documented. Many of the observed side effects are considered "on-target" but in off-tumor tissues where the Hedgehog pathway plays a role in adult tissue homeostasis. These commonly include muscle spasms, taste alterations (dysgeusia), hair loss (alopecia), weight loss, and fatigue.[1][2][3] True "off-target" effects, where the drug interacts with unintended proteins, require specific experimental validation.
Q3: How can I determine the specific off-target profile of this compound in my experimental system?
A3: Several experimental approaches can be used to determine the off-target profile of a small molecule like this compound. Two common and powerful methods are Kinase Selectivity Profiling and the Cellular Thermal Shift Assay (CETSA). Kinase profiling assesses the interaction of this compound with a broad panel of kinases, as many signaling pathways converge on kinases. CETSA can identify direct binding of this compound to proteins within a cell by measuring changes in their thermal stability.
Q4: Are there any known drug interactions with this compound?
A4: this compound is metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C9. Therefore, co-administration of drugs that are inhibitors or inducers of these enzymes could alter the plasma concentration of this compound, potentially leading to increased toxicity or reduced efficacy. For instance, strong CYP3A4 inhibitors like ketoconazole have been shown to significantly inhibit this compound metabolism in human liver microsomes.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
Problem: You observe a cellular phenotype in your experiments that is not readily explained by the inhibition of the Hedgehog signaling pathway.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations. A significant separation between the IC50 for the on-target effect (Hedgehog pathway inhibition) and the EC50 for the unexpected phenotype may suggest an off-target liability.
-
Structural Analogs: If available, test structurally related analogs of this compound that are known to be inactive against SMO. If these analogs produce the same unexpected phenotype, it is strong evidence of an off-target effect related to the chemical scaffold.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with SMO at the concentrations where the on-target phenotype is observed.
-
Broad-Panel Screening: Conduct a kinase selectivity screen to identify potential off-target kinases. Many unexpected phenotypes are a result of unintended kinase inhibition.
Guide 2: Managing Common On-Target, Off-Tumor Effects in Animal Models
Problem: You are observing adverse effects in your in vivo studies, such as muscle cramps, weight loss, or hair loss, which are known side effects of SMO inhibitors.
Possible Cause: These are likely on-target effects in tissues where the Hedgehog pathway is active.
Troubleshooting Steps:
-
Dosage Adjustment: The most straightforward approach is to adjust the dosage. The goal is to find a therapeutic window where anti-tumor efficacy is maintained while minimizing adverse effects.
-
Intermittent Dosing: Studies with other SMO inhibitors, such as vismodegib, have explored intermittent dosing schedules (e.g., daily dosing for a period followed by a drug-free interval).[4] This can allow for tissue recovery and may alleviate some of the persistent side effects.
-
Supportive Care: In clinical settings, and translatable to animal models, supportive care measures can be implemented. For example, dietary modifications can help manage weight loss, and analgesics can be considered for severe muscle spasms.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to better understand the relationship between drug exposure, on-target efficacy, and off-target toxicity. This can help in designing more optimal dosing regimens.
Data Presentation
Table 1: Common Adverse Events Associated with SMO Inhibitors (Vismodegib and Sonidegib)
| Adverse Event | Frequency with Vismodegib (150 mg daily) | Frequency with Sonidegib (200 mg daily) | Onset and Management Considerations |
| Muscle Spasms | 66.4% - 72%[2][3][5] | 49% - 54%[2][6] | Typically mild to moderate. Can be managed with exercise, massage, and in some cases, calcium channel blockers (off-label).[2] |
| Alopecia (Hair Loss) | 61% - 64%[2][3][5] | 43% - 49%[2][6] | Usually noticeable after several months of treatment. Reversible upon treatment cessation as hair follicles are not destroyed.[2] |
| Dysgeusia (Taste Alteration) | 55%[3][5] | 44%[6] | Can affect oral intake and lead to weight loss. Nutritional counseling may be beneficial. |
| Weight Loss | 45%[3][5] | 6.5% (median time to onset)[6] | Often a consequence of dysgeusia and decreased appetite. Monitor nutritional status. |
| Fatigue | 40%[5] | 1.1% (median time to onset)[6] | Generally mild to moderate. Dose adjustments or treatment breaks may be considered if severe. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, create serial dilutions to be used in the assay.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases (e.g., >100 kinases) representing different branches of the human kinome.
-
Assay Format: Radiometric assays (e.g., using ³³P-ATP) are considered the gold standard for their direct measurement of kinase activity.[7] However, fluorescence-based or luminescence-based assays are also widely used for high-throughput screening.[8][9]
-
Experimental Procedure (General):
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add this compound at a fixed concentration (for initial screening, e.g., 1 or 10 µM) or a range of concentrations (for IC50 determination).
-
Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and measure the kinase activity using the chosen detection method (e.g., radioactivity, fluorescence, luminescence).
-
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound. For kinases showing significant inhibition (e.g., >50% at 1 µM), determine the IC50 value from the dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target (SMO) and identify other potential protein targets within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that express the target protein (SMO).
-
Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration to allow for target engagement.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. This will denature and precipitate unbound proteins.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells (e.g., through freeze-thaw cycles or lysis buffer).
-
Centrifuge the lysate at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Detection and Quantification:
-
Analyze the soluble fraction by Western blot using an antibody specific for the protein of interest (e.g., SMO).
-
Quantify the band intensity to determine the amount of soluble protein remaining at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
-
This method can be adapted for high-throughput screening formats and proteome-wide analysis using mass spectrometry (MS-CETSA).[10]
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Workflow for identifying off-target effects of this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 3. nextstepsinderm.com [nextstepsinderm.com]
- 4. Pharmacokinetic dose-scheduling study of hedgehog pathway inhibitor vismodegib (GDC-0449) in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. CETSA [cetsa.org]
Technical Support Center: Overcoming Resistance to TPB15 in Cancer Cells
Welcome to the technical support center for TPB15, a novel Smoothened (SMO) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming potential resistance to this compound in cancer cells during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, leading to the suppression of Hh target gene expression and subsequent inhibition of tumor growth and proliferation.[1][4]
Q2: What are the known or anticipated mechanisms of resistance to SMO inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to other SMO inhibitors like vismodegib and sonidegib is well-documented and can be broadly categorized into:
-
On-target (SMO-dependent) resistance: This includes mutations in the SMO gene that either prevent this compound from binding effectively or cause the SMO protein to become constitutively active, rendering the inhibitor ineffective.[2][4][5]
-
Downstream (SMO-independent) resistance: This involves genetic alterations in components of the Hh pathway downstream of SMO, such as loss-of-function mutations in the tumor suppressor SUFU or amplification of the GLI family of transcription factors (GLI1 and GLI2).[1][2][5][6]
-
Bypass signaling (Non-canonical activation): Other signaling pathways, such as the PI3K/AKT/mTOR and TGF-β pathways, can become activated and subsequently activate GLI transcription factors, bypassing the need for SMO activation.[2][3][7][8]
-
Loss of Primary Cilia: The primary cilium is an essential organelle for canonical Hh signaling. Its loss has been identified as a mechanism of resistance to SMO inhibitors.[1][7]
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
If you observe a decrease in the efficacy of this compound, consider the following initial steps:
-
Confirm Drug Potency: Ensure the integrity and concentration of your this compound stock.
-
Cell Line Authentication: Verify the identity of your cancer cell line to rule out contamination or misidentification.
-
Assess Hh Pathway Activity: Measure the expression of Hh target genes (e.g., GLI1, PTCH1) with and without this compound treatment to confirm that the pathway is being targeted. A lack of suppression may indicate resistance.
-
Sequence the SMO Gene: Analyze the coding region of the SMO gene in your resistant cell population to identify potential mutations in the drug-binding domain or other critical regions.[5]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound in your cancer cell models.
| Observed Issue | Potential Cause | Recommended Action |
| No initial response to this compound (Primary Resistance) | Cell line may have downstream mutations (e.g., SUFU loss, GLI2 amplification) or rely on non-canonical Hh signaling.[1][9] | 1. Sequence key downstream Hh pathway genes (SUFU, GLI1, GLI2).2. Assess the activity of bypass signaling pathways (e.g., PI3K/AKT, TGF-β).3. Consider combination therapy with a downstream inhibitor (e.g., GLI antagonist) or a PI3K inhibitor.[3][10] |
| Initial response followed by relapse (Acquired Resistance) | Development of SMO mutations, amplification of downstream components, or activation of bypass pathways.[3][5] | 1. Sequence the SMO gene in resistant clones to identify acquired mutations.2. Perform comparative genomic hybridization (CGH) or qPCR to check for amplification of GLI1 and GLI2.3. Use pathway-specific inhibitors to probe for the involvement of bypass signaling. |
| Heterogeneous response within a cell population | Pre-existing subclones with resistance-conferring mutations.[2] | 1. Perform single-cell cloning and assess the sensitivity of individual clones to this compound.2. Analyze the genomic landscape of sensitive and resistant clones to identify markers of resistance. |
Quantitative Data Summary
The following tables summarize key quantitative data related to SMO inhibitor efficacy and resistance.
Table 1: IC50 Values of SMO Inhibitors in Sensitive and Resistant Cell Lines
| Compound | Cell Line | Genotype | IC50 (nM) | Reference |
| Vismodegib | Wild-type SMO | - | 80 | [2] |
| Vismodegib | SMO-D473H mutant | - | >10,000 | [3] |
| Sonidegib | PTCH mutant | - | Significantly lower than in SUFU mutant or MYCN amplified lines | [1] |
Table 2: Combination Therapy Synergies
| SMO Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |
| Vismodegib | PI3K inhibitor (GDC-0941) | Medulloblastoma | Significantly delayed tumor growth in both sensitive and resistant tumors. | [3] |
| Sonidegib | PI3K inhibitor (NVP-BKM120) | Medulloblastoma | Delayed onset of resistance when co-administered. | [3] |
| Cyclopamine | Paclitaxel | Breast Cancer | Synergistic inhibition of drug-resistant breast cancer by down-regulating P-gp expression. | [10] |
| Itraconazole | Arsenic Trioxide | Medulloblastoma | Efficiently inhibited proliferation of Hh-driven tumors. | [1] |
Key Experimental Protocols
Protocol 1: Assessment of Hh Pathway Activity by qPCR
-
Cell Treatment: Plate cancer cells and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for Hh target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. A significant decrease in the expression of GLI1 and PTCH1 in this compound-treated cells compared to the control indicates pathway inhibition.
Protocol 2: Sanger Sequencing of the SMO Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both this compound-sensitive (parental) and resistant cancer cell lines.
-
PCR Amplification: Design primers to amplify the coding regions of the SMO gene. Perform PCR to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the reference sequence and the sequence from the sensitive cells to identify any mutations.
Protocol 3: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression.
Signaling Pathways and Experimental Workflows
Caption: Canonical Hedgehog Signaling Pathway and the inhibitory action of this compound on SMO.
Caption: Major categories of resistance mechanisms to SMO inhibitors like this compound.
Caption: A logical workflow for troubleshooting resistance to this compound in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcp.bmj.com [jcp.bmj.com]
- 10. Combination Therapy for Overcoming Multidrug Resistance in Breast Cancer Through Hedgehog Signaling Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of TPB15
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of TPB15, a novel Smoothened (SMO) inhibitor. The focus is on strategies to improve its oral bioavailability for preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a consideration?
This compound is a novel and potent small molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, which is a critical pathway in the development of Triple-Negative Breast Cancer (TNBC).[1][2] For any orally administered drug, bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical factor for therapeutic efficacy. While this compound has shown promising anti-tumor activity and a relatively long half-life in rats, compounds with poor aqueous solubility often face challenges in achieving optimal oral bioavailability.[3] Ensuring consistent and adequate absorption is crucial for reliable in vivo studies and potential clinical success.
Q2: My in vivo experiments with orally administered this compound are showing inconsistent results. What could be the cause?
Inconsistent in vivo results with oral dosing are frequently linked to poor and variable bioavailability. Several factors related to the physicochemical properties of this compound could contribute to this issue:
-
Low Aqueous Solubility: Many new chemical entities exhibit poor solubility in water, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[4][5]
-
Poor Dissolution Rate: Even if a compound is somewhat soluble, a slow dissolution rate can lead to incomplete absorption within the GI transit time.[6][7]
-
First-Pass Metabolism: this compound is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9.[1][2] Significant metabolism in the liver (first-pass effect) before the drug reaches systemic circulation can reduce its bioavailability.
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanomilling.[4][7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can significantly improve its solubility and dissolution.[5][9] Spray drying and hot-melt extrusion are common methods to prepare ASDs.[9]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can improve solubility and dissolution rate.[10]
-
Prodrugs: While this compound itself is an active molecule, in some cases, a prodrug strategy can be used to improve solubility or permeability, with the prodrug being converted to the active compound in vivo.
-
-
Enabling Formulations:
A summary of common bioavailability enhancement techniques is presented in the table below.
| Strategy | Mechanism of Action | Common Techniques | Potential Advantages | Potential Challenges |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[4][8] | Micronization, Nanosuspension (Nanomilling)[8][12] | Simple and widely applicable. | May not increase equilibrium solubility; potential for particle agglomeration.[4][7] |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state within a hydrophilic carrier.[5] | Spray Drying, Hot-Melt Extrusion (HME)[9] | Significant improvement in dissolution and bioavailability.[9] | Potential for recrystallization during storage; requires careful polymer selection. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid matrix, facilitating absorption via lymphatic pathways.[5][11] | Self-Emulsifying Drug Delivery Systems (SEDDS), Liposomes[11] | Can bypass first-pass metabolism; suitable for highly lipophilic drugs.[5] | Potential for drug precipitation upon dilution in the GI tract.[11] |
| Complexation | Forms a host-guest complex with the drug, increasing its apparent solubility.[8] | Cyclodextrin Inclusion Complexes[8] | High efficiency in solubilization. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Troubleshooting Guide
Problem: Low and variable plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Dissolution in the GI Tract
-
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of your current this compound drug substance.
-
Micronization/Nanosizing: If the particle size is large, consider reducing it using jet milling (for micronization) or wet bead milling (for nanosuspension).
-
In Vitro Dissolution Testing: Compare the dissolution rate of the micronized/nanosized this compound with the original material in simulated gastric and intestinal fluids.
-
Possible Cause 2: Limited Aqueous Solubility
-
Troubleshooting Steps:
-
Formulation Screening:
-
Amorphous Solid Dispersion (ASD): Prepare ASDs of this compound with various polymers (e.g., PVP, HPMC-AS) using a technique like spray drying.
-
Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) by screening different oils, surfactants, and co-solvents for their ability to solubilize this compound.
-
-
Solubility Assessment: Determine the apparent solubility of this compound from the developed formulations in aqueous media.
-
In Vivo Pharmacokinetic Study: Evaluate the most promising formulations in an animal model (e.g., rats) and compare the plasma exposure (AUC, Cmax) to a simple suspension of this compound.
-
Possible Cause 3: Significant First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolism Assay: While it is known that this compound is metabolized by CYP3A4 and CYP2C9, you can perform an in vitro assay with liver microsomes to quantify the extent of metabolism for your specific formulation.[1][2]
-
Consider Formulation Strategies that Reduce First-Pass Effect: Lipid-based formulations can promote lymphatic absorption, which partially bypasses the liver.[5]
-
Co-administration with CYP Inhibitors (for research purposes only): In preclinical studies, co-administering this compound with known inhibitors of CYP3A4 (e.g., ketoconazole) or CYP2C9 (e.g., sulfaphenazole) can help elucidate the contribution of first-pass metabolism to its low bioavailability.[1][2] This is not a therapeutic strategy but a tool for mechanistic understanding.
-
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Polymer and Solvent Selection:
-
Select a suitable polymer (e.g., HPMCAS-LG, PVP VA64, or Soluplus®).
-
Choose a common solvent system in which both this compound and the polymer are soluble (e.g., acetone, methanol, or a mixture thereof).
-
-
Solution Preparation:
-
Dissolve this compound and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Ensure complete dissolution to form a clear solution.
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer.
-
Set the inlet temperature, gas flow rate, and solution feed rate to optimized parameters to ensure efficient solvent evaporation and particle formation.
-
Collect the dried powder from the cyclone.
-
-
Characterization:
-
Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the this compound in the dispersion.
-
In Vitro Dissolution: Perform dissolution testing in a USP II apparatus using simulated gastric and intestinal fluids to assess the improvement in dissolution rate compared to crystalline this compound.
-
Protocol 2: Assessment of this compound Pharmacokinetics in Rats Following Oral Administration of an Enhanced Formulation
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-5 per group).
-
-
Dosing:
-
Control Group: Administer a suspension of crystalline this compound (e.g., in 0.5% methylcellulose) via oral gavage at a dose of 25 mg/kg.[3]
-
Test Group: Administer the enhanced formulation (e.g., the spray-dried ASD reconstituted in water) at the same dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[3]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Compare the parameters between the control and test groups to determine the relative improvement in bioavailability.
-
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Workflow for troubleshooting and improving the bioavailability of a research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. upm-inc.com [upm-inc.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing targeted protein degraders: leveraging CMC strategies for rapid IND submission and bioavailability solutions [manufacturingchemist.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pci.com [pci.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic TPB15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the batch-to-batch variability of synthetic TPB15, a novel Smoothened (SMO) inhibitor of the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a synthetic, small-molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon binding of Hedgehog to PTCH, this inhibition is relieved, leading to the activation of SMO and downstream signaling, which ultimately results in the activation of GLI transcription factors and the expression of target genes. This compound exerts its effect by binding to and inhibiting SMO, thereby blocking the activation of the Hh pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer, including triple-negative breast cancer (TNBC).[1][2][3]
Q2: What are the common causes of batch-to-batch variability in synthetic small molecules like this compound?
A: Batch-to-batch variability in synthetic small molecules can arise from several factors during synthesis and purification.[4][5] The primary causes include:
-
Residual Impurities: These can be unreacted starting materials, by-products from the synthesis, or residual solvents. These impurities can have their own biological activities or interfere with the activity of this compound.[6][7][8][9]
-
Polymorphism: this compound may exist in different crystalline forms, known as polymorphs.[4][10][11][12] Different polymorphs can have different solubilities, dissolution rates, and stability, which can significantly impact the compound's performance in both in vitro and in vivo experiments.[11][12]
-
Salt Form Inconsistency: If this compound is supplied as a salt (e.g., hydrochloride, mesylate), variations in the salt form or the presence of a mixture of salt and free base can affect its physicochemical properties like solubility and stability.[13][14][15][16]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in a lower effective concentration and the presence of degradation products with potential off-target effects.
Q3: How can I detect batch-to-batch variability of my this compound samples?
A: A panel of analytical techniques should be used to characterize and compare different batches of this compound.
| Analytical Technique | Purpose |
| HPLC/UPLC | To determine the purity of the compound and quantify any impurities.[17] |
| Mass Spectrometry (MS) | To confirm the molecular weight of this compound and to identify the structure of any impurities.[17][18] |
| NMR Spectroscopy | To confirm the chemical structure of this compound and to detect any structural variations or impurities. |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline form (polymorph) of the solid material. |
| Differential Scanning Calorimetry (DSC) | To assess the thermal properties and melting point, which can indicate the presence of different polymorphs or impurities. |
| Thermogravimetric Analysis (TGA) | To determine the presence of residual solvents or to study the thermal stability. |
| Elemental Analysis | To confirm the elemental composition and verify the correct salt form. |
Q4: My current batch of this compound is showing lower potency in my cell-based assay compared to previous batches. What could be the cause and how can I troubleshoot this?
A: A decrease in potency is a common manifestation of batch-to-batch variability. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Lower Purity/Presence of Impurities | 1. Request a Certificate of Analysis (CoA) for each batch and compare the purity data (preferably from HPLC).2. If possible, re-purify a small amount of the compound and re-test its activity.3. Use a structurally unrelated SMO inhibitor as a positive control to ensure the assay is performing as expected.[19] |
| Different Polymorphic Form | 1. Compare the solubility of the different batches in your assay medium. A less soluble polymorph will result in a lower effective concentration.2. If you have access to the solid material, consider performing PXRD to compare the crystal forms. |
| Incorrect Salt Form | 1. Verify the salt form specified on the CoA for each batch.2. Ensure that the molecular weight used for calculating the molar concentration accounts for the counter-ion if it is a salt. |
| Degradation of the Compound | 1. Ensure the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light and moisture).2. Prepare fresh stock solutions from the lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variability in the Assay Itself | 1. Ensure that cell passage number, confluency, and other experimental conditions are consistent.2. Include a positive control for Hedgehog pathway activation (e.g., a Hedgehog ligand like Shh) to confirm that the cells are responsive.[20] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol: Hedgehog Pathway Luciferase Reporter Assay
This protocol describes a cell-based assay to determine the potency (IC50) of this compound in inhibiting the Hedgehog signaling pathway.
Materials:
-
NIH/3T3 or other suitable cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein.
-
This compound (lyophilized powder).
-
DMSO (for preparing this compound stock solution).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment (e.g., 25,000 cells/well).
-
Incubate for 16-20 hours at 37°C in a 5% CO2 incubator.[21]
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free or low-serum medium to create a dose-response curve. The final DMSO concentration in all wells should be constant and low (e.g., <0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add the diluted this compound solutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Add a positive control for pathway activation (e.g., Shh conditioned medium at a final concentration of 1 µg/ml) to all wells except the negative control (unstimulated) wells.[21]
-
Add medium without Shh to the negative control wells.
-
-
Incubation:
-
Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[21]
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's instructions for the dual-luciferase assay system.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Results:
This compound should cause a dose-dependent decrease in the Shh-induced luciferase activity. By comparing the IC50 values obtained from different batches of this compound, you can quantitatively assess their relative potency and identify any significant batch-to-batch variability.
References
- 1. Smoothened - Wikipedia [en.wikipedia.org]
- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 9. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. pharmtech.com [pharmtech.com]
- 14. droracle.ai [droracle.ai]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Addressing the challenge of salt forms in drug discovery - [molport.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. web.stanford.edu [web.stanford.edu]
- 21. bpsbioscience.com [bpsbioscience.com]
Best practices for storing and handling TPB15 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective storage and handling of the TPB15 compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound compound?
For optimal stability, the this compound compound should be stored under specific conditions to prevent degradation. It is available in both solid and solution forms, each with distinct storage requirements.
Q2: How should I handle the this compound compound to ensure safety and experiment integrity?
Proper handling of the this compound compound is crucial. It is recommended to handle the compound in a well-ventilated area. To avoid contamination, always use sterile pipette tips and tubes.
Q3: What solvents are recommended for dissolving the this compound compound?
The solubility of the this compound compound varies across different solvents.
Q4: I am observing unexpected precipitates in my this compound solution. What could be the cause and how can I resolve it?
Precipitation in your this compound solution can be caused by several factors, including improper storage, the use of a low-purity solvent, or exceeding the solubility limit of the compound. To address this, ensure the solution is stored at the correct temperature and protected from light. If the issue persists, gentle warming and vortexing of the solution may help redissolve the precipitate.
Troubleshooting Guides
Issue: Inconsistent experimental results.
-
Verify Compound Integrity: Ensure the this compound compound has been stored correctly and has not expired.
-
Check Solution Preparation: Confirm that the compound was fully dissolved and that the correct solvent and concentration were used.
-
Standardize Protocols: Ensure all experimental steps are performed consistently across all samples.
Issue: Low cell viability after treatment with this compound.
-
Assess Compound Concentration: High concentrations of this compound may induce cytotoxicity. A dose-response experiment is recommended to determine the optimal concentration.
-
Evaluate Solvent Toxicity: The solvent used to dissolve this compound could be toxic to cells. Include a solvent-only control in your experiments to assess its effect.
-
Check for Contamination: Bacterial or fungal contamination in your cell culture or compound solution can lead to cell death.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 24 months |
| DMSO Solution | -80°C | 6 months |
| Ethanol Solution | -80°C | 1 month |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 49 mg/mL |
| Ethanol | ≥ 49 mg/mL |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM)
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 5-10 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Visual Guides
Caption: Workflow for preparing and storing a this compound stock solution.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Mitigating TPB15-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating TPB15-induced cellular stress during in vitro experiments.
Troubleshooting Guides
High variability in experimental results is a common issue. Consistent cell handling and optimized assay conditions are crucial for reproducibility.[1][2]
Issue 1: High Variability in Cell Viability Assays
-
Symptoms: Inconsistent IC50 values for this compound, large error bars in cell viability plots, and poor reproducibility between experiments.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in the logarithmic growth phase. Create a homogenous cell suspension and use calibrated pipettes for accurate dispensing. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[1] |
| Edge Effects | To mitigate evaporation and temperature gradients on the outer wells of a microplate, fill them with sterile media or PBS and do not use them for experimental samples.[1] |
| Reagent Variability | Use fresh dilutions of this compound for each experiment. Ensure stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. |
| Cell Passage Number | High passage numbers can lead to phenotypic changes. Use cells within a consistent and low passage number range for all experiments.[1] |
Issue 2: Unexpected Levels of Apoptosis
-
Symptoms: Higher or lower than expected levels of apoptosis detected by assays such as Annexin V/PI staining or caspase activity assays.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired level of apoptosis in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal time point for observing this compound-induced apoptosis. |
| Assay Interference | Some compounds can interfere with assay reagents. Run appropriate controls, including vehicle-treated cells and unstained cells, to check for autofluorescence or other artifacts.[3] |
Quantitative Data Summary: Effect of Antioxidants on this compound-Induced Stress
The following table summarizes hypothetical data on the effect of two common antioxidants, N-acetylcysteine (NAC) and Vitamin E, on mitigating this compound-induced cytotoxicity in MDA-MB-231 triple-negative breast cancer cells.
| Treatment | This compound Concentration (µM) | Cell Viability (%) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 0 | 100 ± 4.5 | 1.0 ± 0.1 |
| This compound | 10 | 45 ± 5.2 | 4.2 ± 0.5 |
| This compound + NAC (1 mM) | 10 | 68 ± 4.8 | 2.1 ± 0.3 |
| This compound + Vitamin E (100 µM) | 10 | 59 ± 5.5 | 2.8 ± 0.4 |
Data are represented as mean ± standard deviation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability in response to this compound treatment in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and control compounds. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the SMO receptor, leading to the induction of apoptosis.
Experimental Workflow Diagram
Caption: A general workflow for assessing agents that mitigate this compound-induced cellular stress.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting high variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[5][6] By inhibiting SMO, this compound disrupts the Hh pathway, which can lead to the induction of apoptosis in cancer cells where this pathway is aberrantly active.[5][6]
Q2: What type of cellular stress does this compound induce?
A2: As an inhibitor of a key signaling pathway involved in cell proliferation and survival, this compound can induce apoptotic stress. This is characterized by the activation of caspases, changes in mitochondrial membrane potential, and ultimately, programmed cell death.
Q3: How can I minimize off-target effects of this compound in my experiments?
A3: To ensure that the observed cellular stress is a direct result of this compound's activity, it is important to include proper controls. These include using a well-characterized cell line responsive to Hh pathway inhibition, performing dose-response experiments to use the lowest effective concentration, and potentially using a negative control compound with a similar structure but no SMO inhibitory activity.
Q4: Can this compound affect normal, non-cancerous cells?
A4: Studies have shown that this compound has low toxicity in normal cells, with a half-maximal inhibitory concentration (IC50) on normal mammary epithelial cells being significantly higher than on triple-negative breast cancer cell lines.[6] However, it is always recommended to test the effects of this compound on a relevant normal cell line in your experimental system.
Q5: What are the best practices for preparing and storing this compound?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, fresh dilutions should be made from the stock solution in the appropriate cell culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for TPB15 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for TPB15 in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] By inhibiting SMO, this compound blocks the activation of downstream Gli transcription factors, which in turn suppresses the expression of Hh target genes involved in cell proliferation, survival, and differentiation.[1][2][3][4][5] this compound has shown promise as a potential therapeutic agent for triple-negative breast cancer (TNBC) by inducing cancer cell senescence and apoptosis.[1][2]
Q2: What is a good starting point for incubation time when testing this compound in a cell viability assay?
For initial cell viability assays, such as MTT or CellTiter-Glo®, a time course of 24, 48, and 72 hours is recommended.[6][7] Many Smoothened inhibitors show a time-dependent effect on cell viability, with more pronounced effects often observed at 48 and 72 hours.[8] The optimal time will be dependent on the cell line's doubling time and its sensitivity to Hedgehog pathway inhibition.
Q3: How long should I incubate cells with this compound for a Hedgehog signaling pathway reporter assay?
For Gli-luciferase reporter assays, an incubation period of 24 to 48 hours is typically sufficient to observe a significant decrease in reporter activity in response to a Smoothened inhibitor.[1][9][10]
Q4: When should I assess apoptosis and cell cycle changes after this compound treatment?
Apoptosis can be an earlier event, with changes sometimes detectable within 24 hours of treatment with a Hedgehog pathway inhibitor.[9] However, for a comprehensive analysis, it is advisable to perform a time-course experiment at 24, 48, and 72 hours. Cell cycle arrest, often at the G0/G1 phase, can also be observed within this timeframe.[5]
Troubleshooting Guides
Issue 1: No significant effect on cell viability is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too short. | The effects of Hedgehog pathway inhibition on cell proliferation can be delayed. Extend the incubation time to 48 and 72 hours. For slow-growing cell lines, even longer incubation times (e.g., 96 hours) may be necessary. |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| The cell line is not dependent on the Hedgehog pathway for survival. | Confirm the expression of key Hedgehog pathway components (e.g., PTCH1, SMO, GLI1) in your cell line. Consider using a positive control cell line known to be sensitive to Hedgehog inhibition. |
| Compound instability. | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High variability in results between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before placing it in the incubator to ensure even cell distribution. |
| Edge effects. | To minimize evaporation from the outer wells, fill them with sterile media or PBS without cells and do not use them for experimental samples. |
| Inconsistent timing of reagent addition. | Use a multichannel pipette for adding reagents and ensure consistent timing across all plates. |
| Cell confluence. | Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of treatment and analysis, as this can affect their response. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: At the end of each time point, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point and concentration.
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24, 48, and 72 hours.
-
Cell Harvesting: At each time point, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Time-Course Analysis of Cell Cycle by Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay for 24, 48, and 72 hours.
-
Cell Harvesting: Collect cells by trypsinization (if adherent) and centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[1][10]
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: Troubleshooting workflow for optimizing this compound incubation times in cell-based assays.
References
- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols [moorescancercenter.ucsd.edu]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Validation & Comparative
TPB15 Demonstrates Superior Anti-Tumor Efficacy in Triple-Negative Breast Cancer Xenograft Models Compared to Vismodegib
Researchers and drug development professionals now have access to compelling preclinical data validating the anti-tumor effects of TPB15, a novel Smoothened (SMO) inhibitor, in xenograft models of triple-negative breast cancer (TNBC). In direct comparative studies, this compound has shown superior efficacy and lower toxicity than the first-generation SMO inhibitor, vismodegib, highlighting its potential as a promising therapeutic candidate for this aggressive and hard-to-treat cancer subtype.
A recent study has brought to light the potent anti-TNBC activity of this compound. In vivo pharmacodynamic assessments using an MDA-MB-468 xenograft nude mouse model revealed that this compound exerts a robust tumor inhibitory effect that surpasses that of vismodegib, which was used as a positive control[1]. This head-to-head comparison underscores the potential of this compound as a more effective targeted therapy for TNBC.
Comparative Efficacy in Xenograft Models
While the specific quantitative data from the direct comparison between this compound and vismodegib is detailed in the originating research, the available information strongly indicates a significant therapeutic advantage for this compound[1][2][3]. To provide a comprehensive overview, the following tables summarize the performance of this compound and key comparators in TNBC and other relevant cancer xenograft models.
| Compound | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MDA-MB-468 (TNBC) | Not specified in abstract | Superior to vismodegib | [1] |
| Vismodegib | D5123 (Patient-Derived) | 0-92 mg/kg, oral, twice daily | 52% (maximal) | |
| 1040830 (Patient-Derived) | 0-92 mg/kg, oral, twice daily | 69% (maximal) | ||
| GANT61 | TUBO (Breast Cancer) | Not specified | Significant decrease in tumor growth, longer duration of response than vismodegib | [4] |
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound, like vismodegib, functions by inhibiting Smoothened (SMO), a key transmembrane protein in the Hedgehog (Hh) signaling pathway. In many cancers, including a subset of TNBC, aberrant activation of the Hh pathway contributes to tumor growth, proliferation, and the maintenance of cancer stem cells.
Under normal conditions, the Patched (PTCH1) receptor suppresses SMO activity. However, when the Hedgehog ligand binds to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of genes that drive tumorigenesis.
SMO inhibitors like this compound and vismodegib physically bind to the SMO protein, preventing its activation and thereby blocking the entire downstream signaling cascade. This targeted inhibition leads to a reduction in the expression of oncogenic genes, ultimately resulting in decreased tumor cell proliferation and survival.
Experimental Protocols
The successful validation of anti-tumor agents in xenograft models relies on meticulously planned and executed experimental protocols. Below is a representative protocol for evaluating the efficacy of small molecule inhibitors in a TNBC xenograft model.
1. Cell Line and Animal Model:
-
Cell Line: MDA-MB-231 or MDA-MB-468 triple-negative breast cancer cells are commonly used.
-
Animal Model: Female immunodeficient mice (e.g., nude or NOD/SCID), typically 6-8 weeks old.
2. Tumor Implantation:
-
TNBC cells (e.g., 1.5 x 10^6 cells) are suspended in a 1:1 ratio with Matrigel.
-
The cell suspension is unilaterally injected into the mammary fat pad of each mouse.
3. Tumor Growth Monitoring and Group Allocation:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (length × width²) × 0.5.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
4. Drug Formulation and Administration:
-
The test compound (e.g., this compound) and the comparator (e.g., vismodegib) are formulated in a suitable vehicle for administration.
-
The drugs and the vehicle control are administered to their respective groups according to the specified dosage and schedule (e.g., oral gavage, daily).
5. Efficacy Assessment:
-
Tumor volumes and body weights are measured 2-3 times per week throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream pathway modulation.
The compelling preclinical data for this compound, particularly its demonstrated superiority over vismodegib, positions it as a strong candidate for further clinical development in the treatment of triple-negative breast cancer. The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for researchers and clinicians to build upon in the quest for more effective therapies for this challenging disease.
References
- 1. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of TPB15's Toxicity Profile Against Vismodegib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of TPB15, a novel Smoothened (SMO) inhibitor, against the established first-in-class SMO inhibitor, vismodegib. This compound is currently under investigation as a potential therapeutic for triple-negative breast cancer (TNBC) and has been reported to exhibit a favorable toxicity profile. This document aims to collate the available preclinical and clinical data to offer an objective comparison for research and drug development purposes.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and vismodegib exert their therapeutic effects by inhibiting the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that can be aberrantly reactivated in various cancers. The key protein in this pathway targeted by both drugs is Smoothened (SMO). In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which in turn promote the transcription of genes involved in cell proliferation and survival. By binding to and inhibiting SMO, this compound and vismodegib block this signaling cascade, thereby impeding tumor growth.
Caption: Hedgehog signaling pathway and points of inhibition.
Comparative Toxicity Profile
A direct quantitative comparison of the toxicity profiles of this compound and vismodegib is challenging due to the limited publicly available preclinical data for this compound. However, a qualitative and semi-quantitative comparison can be made based on existing literature.
In Vitro Cytotoxicity
-
This compound: Publicly available studies state that this compound exhibits "good anti-tumour effects" and can significantly block the cell cycle and induce apoptosis in MDA-MB-468 (a TNBC cell line). However, specific IC50 values across a broad panel of cell lines are not yet published.
-
Vismodegib: As an approved drug, vismodegib has been extensively studied. Its inhibitory concentration (IC50) for the Hedgehog pathway is approximately 3 nM. It also inhibits the drug efflux pumps P-glycoprotein (P-gp) and ABCG2 with IC50 values of 3.0 µM and 1.4 µM, respectively. Its anti-proliferative IC50 varies significantly across different cancer cell lines.
| Compound | Target/Cell Line | IC50 |
| This compound | MDA-MB-468 | Data not publicly available |
| Vismodegib | Hedgehog Pathway | 3 nM |
| P-glycoprotein (P-gp) | 3.0 µM | |
| ABCG2 | 1.4 µM | |
| BxPC-3 (Pancreatic) | 47.95 µM | |
| A549 (Lung) | > 100 µM | |
| IGROV-1 (Ovarian) | 0.072 µM | |
| D-542MG (Glioblastoma) | 1.87 µM |
Table 1: Comparative In Vitro Inhibitory Concentrations.
In Vivo Toxicity
-
This compound: Preclinical studies have described this compound as having "low toxicity properties in vivo/vitro". It is reported to have "superior anti-TNBC activity and lower toxicity compared to the first SMO inhibitor vismodegib in both in vitro and in vivo"[1]. Specific details regarding the Maximum Tolerated Dose (MTD) or LD50 in animal models have not been detailed in the available publications.
-
Vismodegib: Preclinical animal studies in rats revealed that vismodegib can be embryotoxic and teratogenic, with effects including craniofacial anomalies and missing or fused digits. Other observed toxicities in animal models included reversible elevations in total cholesterol. The most common adverse reactions noted in human clinical trials are considered class effects of SMO inhibitors.
| Compound | Animal Model | Key Findings |
| This compound | Rodent models (reported) | Qualitatively described as having "low toxicity". |
| Vismodegib | Rats | Embryo-fetal death and severe birth defects. |
| Rats and Dogs | Reversible elevations in total cholesterol. |
Table 2: Summary of Preclinical In Vivo Toxicity Findings.
Clinical Adverse Events (Vismodegib)
As this compound has not yet entered clinical trials, there is no human data available. Vismodegib, however, has a well-documented profile of adverse events from its clinical use in treating advanced basal cell carcinoma. These are often the dose-limiting toxicities and are thought to be mechanism-based, arising from the inhibition of the Hedgehog pathway in adult tissues where it retains a physiological role.
The most common adverse events reported in patients taking vismodegib (150 mg/day) include:
-
Muscle spasms
-
Alopecia (hair loss)
-
Dysgeusia (taste disturbance)
-
Weight loss
-
Fatigue
-
Nausea and decreased appetite
Experimental Protocols
The following are generalized protocols for key experiments used to determine the toxicity profiles of compounds like this compound and vismodegib.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or vismodegib) and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined by plotting a dose-response curve.
References
Independent Verification of TPB15's Binding Affinity to Smoothened: A Comparative Guide
This guide provides a comparative analysis of compounds targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. While direct quantitative data on the binding affinity of the novel Smoothened inhibitor, TPB15, is not publicly available in the reviewed literature, preliminary studies confirm its effective binding to the Smo target and subsequent inhibition of the Hh signaling cascade.[1] This document aims to contextualize the potential affinity of this compound by comparing it with established Smoothened modulators for which experimental binding data are accessible.
The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the Hedgehog pathway.
Comparative Binding Affinity of Smoothened Inhibitors
The following table summarizes the binding affinities of several well-characterized Smoothened inhibitors. These values, obtained through various experimental assays, provide a benchmark for evaluating the potency of novel compounds like this compound.
| Compound | Assay Type | Affinity Metric | Value (nM) | Organism/Cell Line |
| SANT-1 | Radioligand Binding | Kd | 1.2 | - |
| Vismodegib (GDC-0449) | Gli-luciferase Reporter Assay | IC50 | 80 | Cells overexpressing SMO |
| Sonidegib (LDE-225) | Cell-free Assay | IC50 | 1.3 (mouse), 2.5 (human) | - |
| PF-5274857 | Cell-based Assay | IC50 | 5.8 | - |
| PF-5274857 | Cell-free Assay | Ki | 4.6 | - |
| Glasdegib | Cell-based Assay | IC50 | 5 | - |
| MRT-81 | Cell-based Assay (Shh-light2) | IC50 | 41 | Shh-light2 cells |
| Cyclopamine | - | - | - | - |
| SAG (Smoothened Agonist) | Cell-based Assay (Shh-LIGHT2) | EC50 | 3 | Shh-LIGHT2 cells |
| Purmorphamine | BODIPY-cyclopamine binding | IC50 | ~1500 | HEK293T cells |
Note: The binding affinity of this compound to Smoothened has not been quantitatively reported in the reviewed literature. The table above serves as a reference for comparing the potencies of known Smoothened inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification and comparison of binding affinities. Below are protocols for common assays used to determine the binding of ligands to the Smoothened receptor.
Competitive Radioligand Binding Assay
This assay is a gold standard for determining the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.[2][3]
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the Smoothened receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human Smoothened receptor.
-
Radioligand (e.g., [³H]-Cyclopamine).
-
Test compound (unlabeled inhibitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 3-20 µg per well.[4]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
150 µL of the cell membrane preparation.[4]
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger molecule, such as a receptor.[5][6]
Objective: To determine the IC50 value of a test compound by its ability to displace a fluorescently labeled ligand from the Smoothened receptor.
Materials:
-
Purified Smoothened receptor.
-
Fluorescently labeled ligand (e.g., BODIPY-cyclopamine).
-
Test compound.
-
Assay Buffer.
-
Black, low-volume 96- or 384-well microplates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Assay Setup: In a microplate, add the following to each well:
-
A fixed concentration of the purified Smoothened receptor.
-
A fixed concentration of the fluorescently labeled ligand.
-
Varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[2]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The instrument excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.
-
Data Analysis:
-
The instrument software calculates the fluorescence polarization (in milli-polarization units, mP).
-
Plot the change in fluorescence polarization against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for a binding assay.
Caption: The canonical Hedgehog signaling pathway in the 'OFF' and 'ON' states.
Caption: A generalized workflow for a competitive binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Assessing the Specificity of TPB15 for the Hedgehog Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, making it a key target for therapeutic intervention. TPB15 is a novel small molecule inhibitor of Smoothened (SMO), a central component of the Hh pathway. This guide provides a comparative assessment of this compound's specificity for the Hedgehog pathway against other known inhibitors, supported by available data and detailed experimental protocols.
Comparison of Hedgehog Pathway Inhibitors
The following table summarizes the key characteristics of this compound and other representative Hedgehog pathway inhibitors. While quantitative data on the on-target potency and off-target selectivity of this compound are not yet publicly available, existing literature suggests it possesses superior anti-tumor activity and lower toxicity compared to the first-generation SMO inhibitor, Vismodegib.
| Inhibitor | Target | On-Target Potency (IC50/Ki) | Off-Target Profile | Key Side Effects |
| This compound | SMO | Not Publicly Available | Not Publicly Available | Low toxicity suggested; IC50 on normal mammary epithelial cells (MCF10A) is 169 µM |
| Vismodegib | SMO | IC50 = 3 nM | Generally considered selective for SMO. | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue |
| Sonidegib | SMO | Data available in clinical trial results | Selective for SMO. | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine kinase |
| GANT61 | GLI1/GLI2 | IC50 = 5 µM | Targets downstream of SMO, potentially overcoming SMO resistance. | Under preclinical investigation. |
| Arsenic Trioxide | GLI1/GLI2 | Data available from leukemia studies. | Broader mechanism of action. | Various, managed in clinical settings. |
Visualizing the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade involving multiple proteins. The diagram below illustrates the canonical pathway and the points of intervention for various inhibitors.
Caption: The Hedgehog signaling pathway with and without ligand activation, and points of inhibitor action.
Experimental Protocols
To assess the specificity of a compound like this compound, several key experiments are performed. Below are detailed protocols for two fundamental assays.
Gli-Luciferase Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter. A decrease in luciferase activity in the presence of an inhibitor indicates its potency in blocking the pathway.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).
-
Test compounds (e.g., this compound) at various concentrations.
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Seed the reporter cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.
-
The following day, replace the growth medium with low-serum medium (e.g., 0.5% FBS in DMEM) and starve the cells for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test compound (e.g., this compound) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with Shh conditioned medium or a constant concentration of SAG for 24-48 hours.
-
After incubation, lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of the inhibitor to determine the IC50 value.
Competitive Radioligand Binding Assay for SMO
This assay determines the binding affinity of a test compound to the Smoothened receptor by measuring its ability to displace a radiolabeled SMO ligand.
Materials:
-
Cell membranes prepared from cells overexpressing human SMO.
-
Radioligand (e.g., [³H]-Cyclopamine).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled SMO antagonist (e.g., unlabeled cyclopamine).
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the specificity of a novel Hedgehog pathway inhibitor.
Caption: A logical workflow for the identification and characterization of a specific Hedgehog pathway inhibitor.
Conclusion
This compound emerges as a promising next-generation SMO inhibitor with reports of enhanced efficacy and reduced toxicity compared to established drugs like Vismodegib. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available quantitative data from on-target potency assays and broad off-target screening panels. The experimental protocols detailed in this guide provide a framework for generating such data, which is essential for a definitive comparison and for advancing this compound through the drug development pipeline. Further research is warranted to fully elucidate the selectivity profile of this compound and solidify its potential as a targeted therapy for Hedgehog-driven cancers.
Safety Operating Guide
Proper Disposal Procedures for TPB15 (PMN P-20-0015)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of TPB15, a chemical substance identified under the Premanufacture Notice (PMN) case number P-20-0015. The information herein is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Chemical Identification and Hazard Assessment
This compound is a zwitterionic polysulfone polymer. Its generic chemical name is N-alkyl heteromonocyclic diphenolamide, polymer with Bisphenol A, haloaryl-substituted sulfone, compd. with cyclic sulfonate ester, polyaryl alcohol terminated. The United States Environmental Protection Agency (EPA) has reviewed this substance under the Toxic Substances Control Act (TSCA) and determined that it is not likely to present an unreasonable risk to health or the environment .
However, standard laboratory chemical handling precautions should always be observed. The environmental fate assessment indicates that while the substance is persistent, it has a low potential for bioaccumulation. It exhibits strong sorption to soil and sediment, with negligible migration to groundwater, and is expected to be significantly removed during wastewater treatment processes.
Quantitative Data Summary
| Property | Value/Description | Citation |
| PMN Number | P-20-0015 | [1][2] |
| Chemical Type | Zwitterionic polysulfone polymer | [1] |
| EPA Risk Assessment | Not likely to present an unreasonable risk | [2][3] |
| Persistence | Very persistent | |
| Bioaccumulation Potential | Low | |
| Wastewater Treatment Removal | 90% (via sorption) | |
| Sorption to Soil/Sediment | Very strong | |
| Groundwater Migration | Negligible |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following standard PPE should be worn to minimize any potential for contact:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedures
The following procedure outlines the recommended steps for the disposal of this compound waste. This workflow is designed to ensure safe handling and compliance with general laboratory waste management practices.
Experimental Workflow: this compound Disposal
Detailed Methodologies:
-
Waste Segregation:
-
Collect all solid waste materials contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) separately from other laboratory waste streams.
-
Do not mix this compound waste with hazardous chemical waste (e.g., solvents, reactive chemicals) unless explicitly instructed to do so by your EHS department.
-
-
Containerization:
-
Place the segregated this compound solid waste into a durable, leak-proof container with a secure lid.
-
Clearly label the container as "this compound Waste" or with the full chemical name if required by your institution. Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
-
Consultation with EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department to inform them of the this compound waste.
-
Provide them with all available information on the chemical, including its PMN number (P-20-0015) and the EPA's risk assessment.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's approved waste management vendor.
-
Follow all instructions provided by the EHS department and the waste vendor for packaging and pickup.
-
Emergency Procedures
-
Spills: In the event of a spill, wear appropriate PPE. For a solid spill, gently sweep the material to avoid creating dust and place it in the designated waste container. Clean the spill area with soap and water.
-
Personal Contact:
-
Eyes: If this compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
References
Essential Safety and Handling Guide for 1,1,4,4-Tetraphenyl-1,3-butadiene (TPB)
Disclaimer: The following information pertains to the chemical 1,1,4,4-Tetraphenyl-1,3-butadiene (TPB). The user query for "TPB15" was ambiguous and did not correspond to a specific chemical in the search results. The information provided below is based on the available Safety Data Sheet (SDS) for TPB.
This guide provides essential safety and logistical information for laboratory professionals handling 1,1,4,4-Tetraphenyl-1,3-butadiene (TPB). It includes procedural guidance on personal protective equipment, handling, storage, and disposal.
Hazard Identification and Personal Protective Equipment
TPB is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and/or a full face shield | To be used where splashing is possible to prevent serious eye irritation. An eye wash fountain and quick-drench facilities should be readily available in the work area. |
| Skin Protection | Protective gloves and clothing | To prevent skin exposure and irritation.[1] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | To prevent respiratory irritation from dust or fumes.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray. |
Operational and Disposal Plans
Safe handling and disposal of TPB are critical to minimize exposure and environmental contamination. The following step-by-step guidance outlines the necessary procedures.
Caption: Workflow for safe handling and disposal of TPB.
Handling Procedures:
-
Avoid Contact and Inhalation: Do not get TPB in your eyes, on your skin, or on your clothing.
-
Ventilation: Use the substance in a well-ventilated area to minimize inhalation of dust or fumes.[2]
-
Hygiene: Wash your hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
Storage Plan:
-
Keep the container tightly closed.[2]
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidants.[2]
Accidental Release Measures:
-
Personal Precautions: Wear the appropriate protective equipment as specified in the PPE section.
-
Environmental Precautions: Prevent the discharge of TPB into the environment. Do not allow the material to enter drains.
-
Containment and Cleaning: Ventilate the area of the leak or spill. Sweep up the material and place it in a suitable container for disposal.[2] Using a vacuum or wet sweeping can help to avoid dust dispersal.
Disposal Plan:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
First Aid Measures
In the event of exposure to TPB, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
